molecular formula C9H9NO2 B182522 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 21744-83-2

2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B182522
CAS No.: 21744-83-2
M. Wt: 163.17 g/mol
InChI Key: PILVMCZSXIINLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a versatile heterocyclic compound based on the privileged 1,4-benzoxazin-3-one scaffold, recognized for its broad spectrum of biological activities and significance in medicinal chemistry research . This compound serves as a key synthetic intermediate and planar pharmacophore for developing novel therapeutic agents. Its rigid, planar structure is conducive to intercalating into DNA, which can induce DNA damage in tumor cells and trigger apoptosis and autophagy pathways, highlighting its potential in anticancer drug discovery . Researchers have identified various 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as promising scaffolds with notable anti-proliferative properties against several human cancer cell lines, including liver, lung, and leukemic cells . Beyond oncology, this chemical framework is also exploited in antimicrobial research, with derivatives exhibiting antibacterial and antifungal activities . The structure is amenable to further functionalization, for instance, through click chemistry to introduce 1,2,3-triazole moieties, thereby creating hybrid molecules with enhanced biological potential and enabling structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, referring to its material safety data sheet (MSDS) for safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILVMCZSXIINLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306795
Record name 2-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21744-83-2
Record name 21744-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

CAS Number: 21744-83-2

This technical guide provides a comprehensive overview of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, plausible synthetic routes, and explores the significant biological activities associated with its structural class, particularly in the context of cancer therapy.

Compound Properties

2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a solid organic compound with the following key identifiers and properties.

PropertyValueReference
CAS Number 21744-83-2[3]
Molecular Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [3]
Physical Form Solid[3]
InChI 1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11)[3]
SMILES CC1OC2=CC=CC=C2N(C1=O)

Synthesis and Experimental Protocols

Proposed Synthetic Protocol from 2-Aminophenol

This protocol is a logical extension of general methods for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones.

Reaction Scheme:

Materials:

  • 2-Aminophenol

  • 2-Chloropropionyl chloride

  • Anhydrous base (e.g., triethylamine, pyridine, or potassium carbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 equivalent) and the anhydrous base (2.2 equivalents) in the chosen anhydrous solvent.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield pure 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Biological Activity and Therapeutic Potential

While specific biological data for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is limited, the broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has emerged as a promising scaffold in drug discovery, particularly in oncology. These compounds have been identified as potent inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells, especially in hematologic malignancies.

Quantitative Data for CDK9 Inhibition by a Derivative:

CompoundTargetIC₅₀ (nM)Cell Line
Compound 32k (a derivative)CDK9Data not specified in abstractMV4-11 (Acute Myeloid Leukemia)

Note: The specific IC₅₀ value for compound 32k was not available in the abstract, but it was identified as a potent and selective inhibitor.

Dual Inhibition of PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain derivatives of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one have been shown to be potent dual inhibitors of PI3K and mTOR.

Quantitative Data for PI3K/mTOR Inhibition by a Derivative:

CompoundTargetIC₅₀ (nM)
Compound 8d-1 (a derivative)PI3Kα0.63
Experimental Protocol: In Vitro CDK9 Kinase Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of compounds against CDK9, adapted from common kinase assay principles.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Peptide substrate for CDK9

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

  • Enzyme Addition: Add 2 µL of the CDK9/Cyclin T1 enzyme solution in kinase buffer.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to its Km value for CDK9.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

CDK9 Signaling Pathway and Inhibition

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in the regulation of gene transcription. It phosphorylates the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and promoting transcriptional elongation. Inhibition of CDK9 by compounds such as 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives blocks this process, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, thereby inducing apoptosis in cancer cells.

CDK9_Pathwaycluster_nucleusNucleusPTEFbP-TEFb(CDK9/Cyclin T)RNAPIIRNA Polymerase IIPTEFb->RNAPIIPhosphorylationof CTD (Ser2)DSIF_NELFDSIF/NELFPTEFb->DSIF_NELFPhosphorylationRNAPII->DSIF_NELFPromoter-proximalPausingmRNAmRNA TranscriptRNAPII->mRNATranscriptionalElongationDNADNADNA->RNAPIITranscription InitiationMcl1_cMycMcl-1, c-Myc(Anti-apoptotic proteins)mRNA->Mcl1_cMycTranslationApoptosisApoptosisMcl1_cMyc->ApoptosisInhibitionInhibitor2-Methyl-2H-benzo[b]oxazin-3(4H)-one DerivativeInhibitor->PTEFbInhibition

Caption: Inhibition of the CDK9 signaling pathway by a 2H-benzo[b]oxazin-3(4H)-one derivative.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. Dual inhibitors targeting both PI3K and mTOR, such as certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, can effectively shut down this pro-survival pathway.

PI3K_Akt_mTOR_Pathwaycluster_membranePlasma Membranecluster_cytoplasmCytoplasmRTKReceptor TyrosineKinase (RTK)PI3KPI3KRTK->PI3KActivationPIP2PIP2PI3K->PIP2PhosphorylationPIP3PIP3PIP2->PIP3AktAktPIP3->AktActivationmTORC1mTORC1Akt->mTORC1ActivationDownstreamProtein Synthesis,Cell Growth,SurvivalmTORC1->DownstreamActivationPTENPTENPTEN->PIP3DephosphorylationInhibitor2-Methyl-2H-benzo[b]oxazin-3(4H)-one DerivativeInhibitor->PI3KInhibitionInhibitor->mTORC1Inhibition

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by a 2H-benzo[b]oxazin-3(4H)-one derivative.

Conclusion

2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to a class of compounds with significant therapeutic potential, particularly in the field of oncology. The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has proven to be a valuable template for the design of potent and selective inhibitors of key cancer-related signaling pathways, including the CDK9 and PI3K/Akt/mTOR pathways. Further investigation into the synthesis and biological evaluation of specific derivatives, such as 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, is warranted to fully elucidate their therapeutic utility. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working with this promising class of molecules.

An In-depth Technical Guide to 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. It is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this heterocyclic compound. While complete experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information on its identity, proposes a synthetic route based on related derivatives, and discusses the structural characteristics and biological significance of the broader benzoxazinone class.

Molecular Identity and Properties

2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a heterocyclic organic compound featuring a benzene ring fused to a 1,4-oxazine-3-one ring, with a methyl group at the 2-position.

PropertyValueReference
Molecular Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [3]
CAS Number 21744-83-2[3]
Appearance Solid (predicted)[3]
InChI 1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11)[3]
SMILES CC1OC2=CC=CC=C2N(C1=O)[3]

Synthesis and Experimental Protocols

A microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-ones has been described. This method proceeds via a Smiles rearrangement and offers a potential route to the target molecule if an appropriate starting material is used.

Proposed Synthetic Pathway:

Synthetic_PathwayProposed Synthesis of 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-onecluster_startStarting Materials2-Aminophenol2-AminophenolAmidationAmidation2-Aminophenol->Amidation2-Chloropropionyl_chloride2-Chloropropionyl chloride2-Chloropropionyl_chloride->AmidationIntermediateN-(2-hydroxyphenyl)-2-chloropropanamideAmidation->IntermediateCyclizationIntramolecularCyclization (Base)Intermediate->CyclizationProductThis compoundCyclization->Product

Caption: Proposed synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Molecular Structure and Characterization

Detailed spectroscopic and crystallographic data for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one are not available in the surveyed literature. To provide insight into its molecular structure, data for a closely related derivative and a similar benzoxazinone analog are presented.

Spectroscopic Data of a Related Derivative

Spectroscopic data has been reported for (2R)-7-chloro-2-methyl-4-([tetrahydrofuran-2-yl]methyl)-2H-benzo[b][1][2]oxazin-3(4H)-one, which shares the same core heterocyclic structure.

Spectroscopic Data for a Substituted Derivative
Infrared (IR) ν/cm⁻¹: 3357, 3079, 2969, 2870, 1688, 1590, 1498, 1392, 1296, 1012, 863, 807, 719
¹H NMR (400 MHz, CDCl₃) δ 1.62–1.69 (m, 1H), 1.89–1.96 (m, 3H), 3.70–3.78 (m, 3H), 4.15–4.18 (m, 2H), 4.57–4.62 (q, J = 6.8 Hz, 1H), 6.94 (t, J = 3.6, 2.0 Hz, 2H), 7.20–7.28 (dd, J = 17.2, 8.8 Hz, 1H)

For the target molecule, 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, one would expect characteristic IR absorption for the amide C=O stretch (around 1680 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹). The ¹H NMR spectrum would be expected to show a doublet for the methyl group at the 2-position, a quartet for the proton at the 2-position, signals for the aromatic protons, and a broad singlet for the N-H proton.

Crystallographic Data of a Structural Analog

While a crystal structure for the title compound is not available, the crystal structure of 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one provides valuable information about the conformation of the benzoxazinone ring system. The oxazine ring in this analog adopts a twisted-boat conformation.

Crystallographic Data for 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.1497 (3)
b (Å) 14.7052 (5)
c (Å) 10.0037 (3)
β (°) 97.051 (1)
Volume (ų) 1335.80 (7)
Z 4

This data suggests that the heterocyclic ring of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is also likely to be non-planar.

Molecular Structure Diagram:

Drug_Discovery_WorkflowBenzoxazinone in Drug Discoverycluster_activitiesReported Biological ActivitiesScaffold2H-benzo[b][1,4]oxazin-3(4H)-oneCore ScaffoldDerivatizationChemical Synthesis &DerivatizationScaffold->DerivatizationScreeningBiological ScreeningDerivatization->ScreeningLead_CompoundLead CompoundIdentificationScreening->Lead_CompoundAntifungalAntifungalScreening->AntifungalAnticancerAnticancerScreening->AnticancerAnti_inflammatoryAnti-inflammatoryScreening->Anti_inflammatoryOptimizationLead OptimizationLead_Compound->OptimizationCandidateDrug CandidateOptimization->Candidate

2-Methyl-2H-benzo[b]oxazin-3(4H)-one: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and potential biological activities of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives. The information is compiled from the existing scientific literature and is intended to serve as a resource for researchers in medicinal chemistry and drug discovery.

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[3] Derivatives incorporating this core structure have been investigated for their potential as anticancer, anti-inflammatory, antifungal, and antimicrobial agents.[3][4][5] This review focuses on the 2-methyl substituted derivative, 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, providing a summary of synthetic approaches and the biological context provided by related compounds.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not extensively detailed in the reviewed literature, a general and plausible synthetic route can be extrapolated from the synthesis of the parent 2H-benzo[b][1][2]oxazin-3(4H)-one and its other 2-substituted analogs. The most common approach involves the condensation of a 2-aminophenol with a 2-halopropionyl halide or ester.

General Synthetic Workflow

Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one reagent1 2-Aminophenol intermediate N-(2-hydroxyphenyl)-2-bromopropanamide reagent1->intermediate Acylation reagent2 2-Bromopropionyl bromide reagent2->intermediate product 2-Methyl-2H-benzo[b]oxazin-3(4H)-one intermediate->product Intramolecular Cyclization base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetone) solvent->product Apoptosis_Pathway drug 2H-benzo[b]oxazin-3(4H)-one Derivative cell Cancer Cell drug->cell ros Increased ROS cell->ros dna_damage DNA Damage cell->dna_damage apoptosis Apoptosis ros->apoptosis dna_damage->apoptosis

References

Spectroscopic Profile of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one: A Technical Overview

Spectroscopic Profile of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. Due to the limited availability of published spectroscopic data for this specific compound, this document presents key identification information and complements it with data from closely related analogues to provide a reference framework for researchers.

Compound Identification

2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a methyl group at the 2-position.

PropertyValueSource
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [2]
CAS Number 21744-83-2[2]
Canonical SMILES CC1OC2=CC=CC=C2NC1=O[2]
InChI Key PILVMCZSXIINLV-UHFFFAOYSA-N[2]

Spectroscopic Data Summary

A comprehensive search of scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This suggests that while the compound is commercially available, its full spectroscopic characterization has not been widely published.

To provide a useful reference, the following sections present spectroscopic data for a closely related structural isomer, 2-Methyl-4H-benzo[d][1]oxazin-4-one , for which detailed data is available. Researchers should exercise caution and use this information as a comparative guide only.

Spectroscopic Data for 2-Methyl-4H-benzo[d][1][3]oxazin-4-one (Isomer)

The data presented below is for the structural isomer, 2-Methyl-4H-benzo[d][1]oxazin-4-one, and is intended to provide an example of the expected spectral features.

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)[3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.29dd7.5, 1.6Aromatic H
7.78ddd8.4, 7.1, 1.6Aromatic H
7.69d8.4Aromatic H
7.48ddd8.1, 7.1, 1.2Aromatic H
2.60s--CH₃

¹³C NMR (Carbon-13 NMR) Data (101 MHz, CDCl₃)[3]

Chemical Shift (δ) ppmAssignment
164.1C=O
153.2Aromatic C
149.4Aromatic C
134.9Aromatic C-H
127.0Aromatic C-H
126.5Aromatic C-H
126.3Aromatic C-H
120.3Aromatic C
22.2-CH₃

Infrared (IR) Spectroscopy Data (Thin Film)[3]

Wavenumber (cm⁻¹)Assignment
1700C=O (carbonyl) stretch
1624C=N or C=C stretch

Mass Spectrometry (MS) Data

m/zAssignment
162.0553[M+H]⁺

Experimental Protocols

While specific experimental protocols for the target compound are not available, the following provides a general methodology for acquiring spectroscopic data for benzoxazinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a 45-degree pulse width and a longer relaxation delay (2-5 seconds). A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method : Dissolve the sample in a volatile solvent, cast a thin film on a suitable IR-transparent window (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Workflow and Data Analysis Visualization

The following diagrams illustrate a typical workflow for the synthesis and spectroscopic characterization of a target compound like 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

experimental_workflowcluster_synthesisSynthesis & Purificationcluster_characterizationSpectroscopic Characterizationcluster_analysisData AnalysisReactantsStarting MaterialsReactionChemical ReactionReactants->ReactionPurificationPurification(e.g., Recrystallization,Chromatography)Reaction->PurificationNMRNMR Spectroscopy(¹H, ¹³C)Purification->NMRIRIR SpectroscopyPurification->IRMSMass SpectrometryPurification->MSStructureStructure ElucidationNMR->StructureIR->StructureMS->Structure

Caption: General workflow for synthesis and spectroscopic analysis.

logical_relationshipcluster_spectroscopySpectroscopic Techniquescluster_dataDerived InformationCompound2-Methyl-2H-benzo[b]oxazin-3(4H)-oneNMRNMR(¹H, ¹³C)Compound->NMRIRIRCompound->IRMSMSCompound->MSConnectivityAtom Connectivity& Chemical EnvironmentNMR->ConnectivityFunctionalGroupsFunctional Groups(e.g., C=O, N-H)IR->FunctionalGroupsMolecularWeightMolecular Weight& FragmentationMS->MolecularWeightFinalStructureStructural ConfirmationConnectivity->FinalStructureFunctionalGroups->FinalStructureMolecularWeight->FinalStructure

Caption: Relationship between spectroscopic data and structural information.

Biological activity of benzoxazinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Biological Activity of Benzoxazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of benzoxazinone derivatives. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Anticancer Activity

Benzoxazinone derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

Quantitative Anticancer Activity Data

The cytotoxic effects of various benzoxazinone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 7HepG2 (Liver)< 10[1]
Derivative 7MCF-7 (Breast)< 10[1]
Derivative 7HCT-29 (Colon)< 10[1]
Compound 5A549 (Lung)10.67 ± 1.53
Compound 5C6 (Glioma)4.33 ± 1.04
Compound 2A549 (Lung)24.0 ± 3.46
Compound 2C6 (Glioma)23.33 ± 2.08
Compound 3A549 (Lung)28.0 ± 1.0
Compound 3C6 (Glioma)49.33 ± 1.15
Compound 10A549 (Lung)29.67 ± 5.51
Compound 10C6 (Glioma)12.33 ± 4.93
Compound 9A549 (Lung)51.5 ± 4.95
Compound 9C6 (Glioma)25.33 ± 1.53
Compound c18Huh-7 (Liver)19.05[2]
Compound c5Huh-7 (Liver)28.48[2]
Compound c16Huh-7 (Liver)31.87[2]
Compound c14Huh-7 (Liver)32.60[2]
Compound 2bMCF-7 (Breast)2.27[3]
Compound 4bMCF-7 (Breast)3.26[3]
Compound 2bHCT-116 (Colon)4.44[3]
Compound 4bHCT-116 (Colon)7.63[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Benzoxazinone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000 to 100,000 cells per well.[4]

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.

  • Cell Treatment:

    • After 24 hours, remove the medium.

    • Add 100 µL of fresh medium containing serial dilutions of the benzoxazinone derivatives to the respective wells.[4]

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-50 µL of MTT solution to each well.[4]

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[4]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[5]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[4][5] A reference wavelength of 630 nm can be used for background subtraction.[4]

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis

Several benzoxazinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the modulation of key regulatory proteins in the apoptotic pathway, such as p53 and caspases.[1][6] Some derivatives have been shown to cause a significant increase in the expression of p53 and caspase-3, leading to the activation of the apoptotic cascade.[1] Additionally, they can interfere with the cell cycle by reducing the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1).[1]

cluster_0 Benzoxazinone Derivative Action cluster_1 Cellular Response cluster_2 Cellular Outcome Benzoxazinone Benzoxazinone Derivative p53 p53 (Upregulation) Benzoxazinone->p53 Caspase3 Caspase-3 (Upregulation) Benzoxazinone->Caspase3 TopoII Topoisomerase II (Downregulation) Benzoxazinone->TopoII CDK1 CDK1 (Downregulation) Benzoxazinone->CDK1 Apoptosis Apoptosis p53->Apoptosis Caspase3->Apoptosis CellCycleArrest Cell Cycle Arrest TopoII->CellCycleArrest CDK1->CellCycleArrest

Caption: Apoptotic pathway induced by benzoxazinone derivatives.

Anti-inflammatory Activity

Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of benzoxazinone derivatives has been quantified through various assays, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

Compound/DerivativeTargetIC50 (µM)Reference
Compound 3eCOX-20.57[1][6]
Compound 3fCOX-20.61[1][6]
Compound 3rCOX-20.72[1][6]
Compound 3sCOX-20.68[1][6]
Compound 3gIL-65.09 ± 0.88[4]
Compound 3dIL-65.43 ± 0.51[4]
Compound 3cIL-610.14 ± 0.08[4]
Compound 27TNF-α7.83 ± 0.95[7][8]
Compound 27IL-1β15.84 ± 0.82[7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Benzoxazinone derivatives

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the benzoxazinone derivatives intraperitoneally or orally to the test groups of rats.[9] The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[9]

  • Induction of Edema: After a specific time (e.g., 30 minutes) following compound administration, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • The degree of edema is assessed by the difference in paw volume before and after carrageenan treatment.[9]

Signaling Pathway: Inhibition of NF-κB

The transcription factor NF-κB plays a crucial role in regulating the immune response to infection and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Benzoxazinone derivatives can exert their anti-inflammatory effects by inhibiting this pathway.

cluster_0 Inflammatory Stimulus cluster_1 Cytoplasmic Events cluster_2 Nuclear Events cluster_3 Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_complex NF-κB/IκB Complex NFkB_complex->IkB releases NFkB_active Active NF-κB NFkB_complex->NFkB_active NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Gene_Transcription Gene Transcription NFkB_nucleus->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines Benzoxazinone Benzoxazinone Derivative Benzoxazinone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Benzoxazinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
Compound 1Klebsiella pneumoniae6[10]
Compound 1Staphylococcus aureus9[10]
Compound 1Pseudomonas aeruginosa9[10]
Compound 2Klebsiella pneumoniae6[10]
Compound 2Staphylococcus aureus6[10]
Compound 2Pseudomonas aeruginosa6[10]
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Compound 13aCandida strains (GM)28.5[3]
Compound 14aCandida strains (GM)47.2[3]
Compound 17aCandida strains (GM)50.7[3]
BTA3C. parapsilosis32[11]
BTA3C. albicans64[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzoxazinone derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism from a pure overnight culture.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the benzoxazinone derivative.

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation:

    • Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzoxazinone derivatives are still under investigation, but potential modes of action include the inhibition of bacterial cell wall synthesis and the disruption of the fungal cell membrane.

cluster_0 Benzoxazinone Derivative cluster_1 Bacterial Target cluster_2 Fungal Target Benzoxazinone Benzoxazinone Derivative CellWall Bacterial Cell Wall Synthesis Benzoxazinone->CellWall Inhibits CellMembrane Fungal Cell Membrane Integrity Benzoxazinone->CellMembrane Disrupts

Caption: Proposed antimicrobial mechanisms of action.

Enzyme Inhibitory Activity

Benzoxazinone derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Quantitative Enzyme Inhibitory Activity Data

The inhibitory activity of benzoxazinone derivatives against various enzymes is presented below.

Compound/DerivativeEnzymeIC50 (µM)Ki (µM)Reference
Compound 1-18α-Chymotrypsin6.5 - 341.14.7 - 341.2[8]
Compound 3aAldose Reductase0.082-[4][7]
Compound 3bAldose Reductase0.52 ± 0.04-[6]
Compound 3lAldose Reductase0.19 ± 0.03-[6]
Compound 7aAcetylcholinesterase-20.3 ± 0.9[10]
Compound 7dAcetylcholinesterase-20.2 ± 0.9[10]
Compound 3Human Leukocyte Elastase-0.0018[11]
Compound 2Cathepsin G0.84 ± 0.11-[5]
Experimental Protocol: α-Chymotrypsin Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the serine protease α-chymotrypsin.

Materials:

  • α-Chymotrypsin solution

  • Substrate solution (e.g., N-Benzoyl-L-Tyrosine Ethyl Ester, BTEE)

  • Buffer solution (e.g., 80 mM Tris-HCl, pH 7.8)

  • Benzoxazinone derivatives

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, mix the buffer solution and the substrate solution.

  • Enzyme and Inhibitor Incubation:

    • Pre-incubate the α-chymotrypsin enzyme with various concentrations of the benzoxazinone derivative for a specific time.

  • Initiation of Reaction:

    • Add the enzyme-inhibitor mixture to the cuvette containing the substrate to start the reaction.

  • Absorbance Measurement:

    • Immediately measure the increase in absorbance at a specific wavelength (e.g., 256 nm for BTEE) over time using a spectrophotometer.[12]

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the inhibitor.

    • Calculate the IC50 value from the dose-response curve.

Mechanism of Serine Protease Inhibition

Benzoxazinones act as competitive, alternate substrate inhibitors of serine proteases like human leukocyte elastase.[1] They inhibit the enzyme through a two-step process involving acylation and slow deacylation. The benzoxazinone derivative first binds to the active site of the enzyme and acylates a key serine residue, forming a stable acyl-enzyme intermediate. This intermediate is then hydrolyzed very slowly, effectively inactivating the enzyme.

cluster_0 Enzyme-Inhibitor Interaction cluster_1 Inhibition Mechanism cluster_2 Outcome Enzyme Serine Protease (Active Site) Acylation Acylation of Serine Residue Enzyme->Acylation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Acylation AcylEnzyme Stable Acyl-Enzyme Intermediate Acylation->AcylEnzyme Deacylation Slow Deacylation AcylEnzyme->Deacylation Inhibition Enzyme Inhibition AcylEnzyme->Inhibition Deacylation->Enzyme Regenerates (very slowly)

Caption: Mechanism of serine protease inhibition.

References

Pharmacological Profile of the Benzoxazinone Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacological properties of the benzoxazinone scaffold. It is important to note that specific data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is limited in the current scientific literature. The information presented herein is aggregated from studies on various benzoxazinone derivatives and is intended to serve as a foundational guide for research and development involving this class of compounds.

Introduction

Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4][5] The rigid bicyclic structure of the benzoxazinone core serves as a versatile scaffold for the development of novel therapeutic agents. This guide summarizes the current understanding of the pharmacological profile of benzoxazinone derivatives, with a focus on their synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of the Benzoxazinone Core

The synthesis of the benzoxazinone scaffold is typically achieved through the cyclization of anthranilic acid derivatives. A common method involves the reaction of an anthranilic acid with an acid anhydride or acid chloride.[4] For instance, 2-methyl-substituted 3,1-(4H)-benzoxazin-4-ones can be prepared by heating anthranilic acid with acetic anhydride.[4] Variations of this method allow for the introduction of different substituents on the benzoxazinone ring, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one

A representative protocol for the synthesis of a benzoxazinone derivative is the preparation of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one from 4-nitroanthranilic acid and acetic anhydride.[6][7]

  • Reaction Setup: 4-nitroanthranilic acid (0.01 mol) is taken in acetic anhydride (50 ml).

  • Reflux: The mixture is refluxed for a specified period.

  • Work-up: The reaction mixture is cooled and then poured into crushed ice with stirring.

  • Isolation: The resulting solid is filtered, dried, and recrystallized from a suitable solvent like ethanol.[6][7]

4-Nitroanthranilic Acid 4-Nitroanthranilic Acid Reaction Reflux 4-Nitroanthranilic Acid->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one Reaction->2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one

Synthesis of a 2-methyl-benzoxazinone derivative.

Pharmacological Activities

Benzoxazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Numerous studies have highlighted the potential of benzoxazinone derivatives as anticancer agents.[2][8][9][10][11][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/Effect)Reference(s)
4-phenyl-2H-benzo[b][13][14]oxazin-3(4H)-one derivative (8d-1)HeLa, A549IC50 = 0.63 nM (PI3Kα)[12]
2H-benzo[b][13][14]oxazin-3(4H)-one derivativesMV4-11 (hematologic malignancy)Selective CDK9 inhibition, induction of apoptosis[15]
Nitro substituted benzoxazinones (3a, 3c, 3k)HeLaInhibition of cell viability (28.54% - 44.67%)[10]
Eugenol-derived benzoxazinesMurine fibrosarcomaReduction in cancer incidence and tumor weight[9]
Azlactone–benzoxazinone hybridsMCF-7Cytotoxic activity[16]

The anticancer mechanism of some benzoxazinone derivatives involves the induction of apoptosis through the upregulation of p53 and caspase-3, and in some cases, the inhibition of topoisomerase II and cyclin-dependent kinase 1 (CDK1).[8] Other derivatives act as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[12]

cluster_cell Cancer Cell Benzoxazinone Benzoxazinone PI3K PI3K Benzoxazinone->PI3K Inhibits mTOR mTOR Benzoxazinone->mTOR Inhibits p53 p53 Benzoxazinone->p53 Activates Cell_Growth Cell Growth & Survival PI3K->Cell_Growth Promotes mTOR->Cell_Growth Promotes Caspase-3 Caspase-3 p53->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Anticancer signaling pathways targeted by benzoxazinones.

Anti-inflammatory Activity

Benzoxazinone derivatives have been investigated for their anti-inflammatory properties.[5][17][18][19][20][21] Some derivatives have been shown to inhibit the production of pro-inflammatory mediators. For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have been shown to reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial cells.[20] The mechanism of action for some of these compounds involves the activation of the Nrf2-HO-1 signaling pathway, which helps to reduce oxidative stress and inflammation.[20]

Table 2: Anti-inflammatory Activity of Selected Benzoxazinone Derivatives

Compound/Derivative ClassModelReported ActivityReference(s)
2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazoleLPS-induced BV-2 cellsReduced NO production, decreased pro-inflammatory cytokines[20]
Benzoxazolone derivatives (3c, 3d, 3g)In vitro IL-6 inhibitionIC50 values of 10.14, 5.43, and 5.09 µM, respectively[21]
Benzoxazinoids from Coix lachryma-jobiRat mast cellsInhibition of histamine release[18]
Enzyme Inhibition

Benzoxazinones are known to inhibit various enzymes, which contributes to their therapeutic potential.

  • Serine Protease Inhibition: A number of 4H-3,1-benzoxazin-4-ones are competitive, alternate substrate inhibitors of serine proteases like human leukocyte elastase (HLE) and α-chymotrypsin.[22][23] The inhibitory mechanism involves acylation of the enzyme's active site.[23]

  • Aldose Reductase Inhibition: Dihydrobenzoxazinone derivatives have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.[14] Some of these compounds also exhibit antioxidant activity.[14]

  • Other Enzyme Targets: Various benzoxazinone derivatives have been reported to inhibit other enzymes such as paraoxonase 1.[13]

Table 3: Enzyme Inhibitory Activity of Selected Benzoxazinone Derivatives

Compound/Derivative ClassEnzyme TargetReported Activity (IC50/Ki)Reference(s)
Benzoxazinones (compounds 1-18)α-chymotrypsinIC50 = 6.5 - 341.1 µM[22]
Dihydrobenzoxazinone derivativesAldose Reductase (ALR2)IC50 = 0.082 - 0.308 µM[14]
1-(2,3,4,5,6)-pentamethylbenzyl-3-(6,8-dimethyl-2H-chromen-2-one-4-yl))benzimidazolium chloride (Compound 14)Paraoxonase 1 (PON1)IC50 = 7.84 µM[13]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic effects of benzoxazinone derivatives on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzoxazinone derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

General workflow for an in vitro cytotoxicity assay.

Conclusion

The benzoxazinone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The synthetic accessibility of this core allows for extensive structural modifications, leading to the identification of potent and selective agents for various therapeutic targets. While the pharmacological profile of the specific compound 2-Methyl-2H-benzo[b]oxazin-3(4H)-one remains to be fully elucidated, the broader class of benzoxazinones holds significant promise for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to explore the full therapeutic potential of this versatile class of compounds.

References

The Benzoxazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones, a class of heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science. Their diverse biological activities, ranging from herbicidal and antimicrobial to anticancer and anti-inflammatory properties, have established them as a privileged scaffold in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzoxazinones, detailing key synthetic milestones, quantitative biological data, and the intricate signaling pathways they modulate.

Discovery and Historical Milestones

The journey of benzoxazinones began in the early 20th century with synthetic explorations, followed by their discovery as naturally occurring defense compounds in plants.

The Dawn of Synthetic Benzoxazinones

The first synthesis of a benzoxazinone derivative was documented in 1902 by Heller and Fiesselmann. They reported the formation of 2-aryl-4H-3,1-benzoxazin-4-ones through the reaction of anthranilic acid with aroyl chlorides in the presence of pyridine.[1] This foundational work laid the groundwork for the chemical synthesis of this heterocyclic system.

A significant advancement in the broader benzoxazine field came in 1944 when Holly and Cope successfully synthesized the parent 4H-3,1-benzoxazine ring system.[2] Their method involved the condensation of a primary amine, a phenol, and formaldehyde, a reaction now recognized as a Mannich-type condensation. While not a benzoxazinone, this discovery was crucial for the development of related heterocyclic structures.

Nature's Own: The Discovery of Benzoxazinoids

In the mid-20th century, the focus shifted from purely synthetic chemistry to the natural world. In the 1950s and 1960s, researchers investigating the natural resistance of rye plants to fungal pathogens and insects led to the isolation and characterization of a group of naturally occurring benzoxazinones, termed benzoxazinoids.[3]

Key discoveries from this era include:

  • 2(3)-Benzoxazolinone: In 1955, Virtanen and Hietala identified 2(3)-benzoxazolinone as an anti-Fusarium factor in rye seedlings.[4]

  • DIBOA and DIMBOA: Subsequent research by Hietala and Virtanen in the early 1960s led to the isolation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative (DIMBOA) from rye.[2] These compounds were recognized for their role in plant defense.

These discoveries in plants opened up a new chapter in benzoxazinone research, highlighting their ecological significance and potential for agricultural applications.

Key Experimental Protocols

This section provides a detailed look at the seminal synthetic methods that were instrumental in the development of benzoxazinone chemistry.

Heller and Fiesselmann's Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones (1902)

Objective: To synthesize 2-aryl-4H-3,1-benzoxazin-4-one derivatives.

Methodology:

  • Anthranilic acid is dissolved in pyridine.

  • An excess of an aroyl chloride (e.g., benzoyl chloride) is added to the solution.

  • The reaction mixture is heated.

  • The product, a 2-aryl-4H-3,1-benzoxazin-4-one, is isolated and purified.

Reaction Scheme:

G cluster_conditions Conditions Anthranilic_acid Anthranilic Acid Benzoxazinone 2-Aryl-4H-3,1-benzoxazin-4-one Anthranilic_acid->Benzoxazinone Reaction reagents + Aroyl_chloride Aroyl Chloride (excess) Aroyl_chloride->Benzoxazinone arrow Pyridine Pyridine (solvent, base) Pyridine->Benzoxazinone Catalyst/Solvent

Figure 1: Heller and Fiesselmann Synthesis (1902).

Holly and Cope's Synthesis of the 4H-3,1-Benzoxazine Ring (1944)

Objective: To synthesize the parent 4H-3,1-benzoxazine ring system.

Methodology:

  • A primary amine, a phenol, and formaldehyde are condensed together.

  • The reaction proceeds via a Mannich-type condensation mechanism.

  • The resulting 4H-3,1-benzoxazine is then isolated.

Reaction Scheme:

G Primary_amine Primary Amine Benzoxazine 4H-3,1-Benzoxazine Primary_amine->Benzoxazine Condensation reagents1 + Phenol Phenol Phenol->Benzoxazine reagents2 + Formaldehyde Formaldehyde Formaldehyde->Benzoxazine arrow

Figure 2: Holly and Cope Synthesis (1944).

Biological Activities and Quantitative Data

Benzoxazinone derivatives exhibit a wide array of biological activities. The following tables summarize key quantitative data from various studies.

Herbicidal Activity

Benzoxazinones and their derivatives have shown significant potential as natural herbicides.

CompoundTarget SpeciesIC50 (µM)Reference
D-DIBOAEchinochloa crus-galli~250[5]
D-DIBOALolium rigidum~300[6]
7F-D-DIBOAAvena fatua~150[7]
Compound 3 (sulfur analog)Wheat coleoptile elongation211.1[5]
Antimicrobial Activity

The antimicrobial properties of benzoxazinones have been extensively studied against various pathogens.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 1 (7-Chloro-2-Methyl-4H-benzo[d]-[1][8]-Oxazin-4-one)Klebsiella pneumonia6-9[9]
Compound 2 (3-Amino-7-Chloro-2-Methyl-3H-Quinazolin-4-One)Staphylococcus aureus6-9[9]
Benzoxazole derivative IIIaEscherichia coli15.6 - 500[10]
Benzoxazole derivative IIIeCandida albicans15.6 - 500[10]
Anticancer Activity

Numerous benzoxazinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 7HepG2 (Liver)< 10[11]
Derivative 15MCF-7 (Breast)< 10[11]
Compound 3cHeLa (Cervical)~20[12]
Compound 19SNB-75 (CNS)-[13]
Compound 20SNB-75 (CNS)-[13]
Enzyme Inhibition

Benzoxazinones are also known to inhibit various enzymes, including those involved in cancer progression and inflammation.

CompoundTarget EnzymeIC50 (nM)Reference
8d-1PI3Kα0.63[8]
NVP-BEZ235mTOR20.7[]
GDC-0941PI3Kα3[15]
PD05Human Neutrophil Elastase< Sivelestat (control)[6]
Inhibitor 2Cathepsin G840[16]

Signaling Pathways and Mechanisms of Action

Benzoxazinones exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of some of the key pathways involved.

Inhibition of the PI3K/Akt/mTOR Pathway

Several benzoxazinone derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Benzoxazinone Benzoxazinone Derivative (e.g., 8d-1) Benzoxazinone->PI3K Inhibition Benzoxazinone->mTORC1 Inhibition

Figure 3: Benzoxazinone Inhibition of PI3K/Akt/mTOR Pathway.

Induction of Apoptosis

Many anticancer benzoxazinones exert their effects by inducing programmed cell death, or apoptosis.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways Benzoxazinone Benzoxazinone Derivative p53 p53 Activation Benzoxazinone->p53 Bax Bax (pro-apoptotic) p53->Bax Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Benzoxazinone-Induced Apoptosis.

Conclusion

The field of benzoxazinone research has evolved significantly from its origins in synthetic organic chemistry to its current status as a key area in drug discovery and agricultural science. The versatility of the benzoxazinone scaffold, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, continues to drive the development of novel therapeutic agents and environmentally friendly agrochemicals. This technical guide serves as a foundational resource for researchers, providing a historical context, key experimental insights, and a summary of the vast biological potential of this remarkable class of compounds.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific mechanistic data for the parent compound, 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, is not extensively available in public literature, a considerable body of research exists for its various derivatives. This technical guide provides a comprehensive overview of the known mechanisms of action for this class of compounds, targeting researchers, scientists, and drug development professionals. The guide details their roles as inhibitors of key cancer-related kinases such as CDK9 and PI3K/mTOR, their capacity to induce programmed cell death through apoptosis and autophagy, and their anti-inflammatory properties via activation of the Nrf2-HO-1 signaling pathway. This document synthesizes quantitative data, presents detailed experimental protocols for key assays, and provides visual diagrams of the implicated signaling pathways to facilitate a deeper understanding of the therapeutic potential of 2H-benzo[b]oxazin-3(4H)-one derivatives.

Introduction

The 2H-benzo[b]oxazin-3(4H)-one core is a bicyclic heterocyclic system that serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have been explored for a wide range of biological activities, demonstrating potential in oncology, immunology, and neurodegenerative diseases. This guide focuses on the elucidated mechanisms of action of these derivatives, providing a foundational understanding for further research and development in this area.

Anticancer Mechanisms of Action

Derivatives of 2H-benzo[b]oxazin-3(4H)-one have emerged as promising anticancer agents through their interaction with several key cellular pathways that regulate cell cycle, proliferation, and survival.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a critical regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-Myc, ultimately inducing apoptosis in cancer cells.[1]

Signaling Pathway:

CDK9_Inhibition_Pathway Benzoxazinone_Derivative 2H-benzo[b]oxazin-3(4H)-one Derivative CDK9 CDK9 Benzoxazinone_Derivative->CDK9 Inhibition p_Ser2_RNAPII p-Ser2-RNAPII CDK9->p_Ser2_RNAPII Phosphorylation Mcl_1_c_Myc Mcl-1 & c-Myc Transcription p_Ser2_RNAPII->Mcl_1_c_Myc Activation Apoptosis Apoptosis Mcl_1_c_Myc->Apoptosis Suppression

CDK9 Inhibition Pathway

Quantitative Data:

CompoundTargetIC50 (nM)Cell LineReference
32kCDK9Not SpecifiedMV4-11[1]
Dual Inhibition of PI3K/mTOR Pathway

Certain 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been shown to be potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[3] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Signaling Pathway:

PI3K_mTOR_Inhibition_Pathway Benzoxazinone_Derivative 4-phenyl-2H-benzo[b]oxazin-3(4H)-one Derivative PI3K PI3K Benzoxazinone_Derivative->PI3K Inhibition mTOR mTOR Benzoxazinone_Derivative->mTOR Inhibition Akt Akt PI3K->Akt Activation Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Promotion Akt->mTOR Activation

PI3K/mTOR Inhibition Pathway

Quantitative Data:

CompoundTargetIC50 (nM)Reference
8d-1PI3Kα0.63[3]
Induction of Apoptosis and Autophagy

Several derivatives of 2H-benzo[b]oxazin-3(4H)-one have been demonstrated to induce programmed cell death in cancer cells through both apoptosis and autophagy.[4] This can be a consequence of various upstream effects, including DNA damage.

Logical Relationship:

Cell_Death_Induction Benzoxazinone_Derivative 2H-benzo[b]oxazin-3(4H)-one Derivative DNA_Damage DNA Damage Benzoxazinone_Derivative->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Autophagy Autophagy DNA_Damage->Autophagy Induces

Induction of Cell Death Pathways

Anti-inflammatory Mechanism of Action

Activation of the Nrf2-HO-1 Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one functionalized with a 1,2,3-triazole moiety have been shown to exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[2][5] This pathway is a key regulator of the cellular antioxidant response. Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these compounds promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1 and a reduction in reactive oxygen species (ROS).[5]

Signaling Pathway:

Nrf2_HO1_Activation_Pathway Benzoxazinone_Derivative 2H-1,4-benzoxazin-3(4H)-one Derivative Keap1 Keap1 Benzoxazinone_Derivative->Keap1 Inhibits binding to Nrf2 Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Sequesters & Degrades Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl Translocation ARE ARE Nrf2_nucl->ARE HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein ROS ROS HO1_Protein->ROS Reduces Inflammation Inflammation ROS->Inflammation Promotes

Nrf2-HO-1 Pathway Activation

Quantitative Data:

CompoundConcentrationEffectCell LineReference
e2, e16, e2010 µMSignificant reduction in LPS-induced NO productionBV-2[5]
e2, e16, e2010 µMSignificant reduction in intracellular ROS levelsBV-2[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 2H-benzo[b]oxazin-3(4H)-one derivatives.

Cell Viability Assay (MTT Assay)

Experimental Workflow:

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Compound Treat with Benzoxazinone Derivative Seed_Cells->Treat_Compound Incubate Incubate for 24-72 hours Treat_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

MTT Assay Workflow

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2H-benzo[b]oxazin-3(4H)-one derivative and a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Apoptosis and Autophagy Markers

Experimental Workflow:

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Western Blot Workflow

Protocol:

  • Treat cells with the compound of interest for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, LC3-I/II, p-Akt, p-mTOR, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay (CDK9 or PI3K)

Protocol (General):

  • Prepare a reaction buffer specific for the kinase of interest.

  • Add the kinase, the test compound at various concentrations, and a suitable substrate to a 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™ for CDK9 or HTRF for PI3K).

  • Calculate the percent inhibition and determine the IC50 value.

Nrf2 Nuclear Translocation by Immunofluorescence

Protocol:

  • Grow cells on coverslips in a 24-well plate.

  • Treat the cells with the test compound for the desired time.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against Nrf2.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

Conclusion

The 2H-benzo[b]oxazin-3(4H)-one scaffold represents a highly promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities, including anticancer and anti-inflammatory effects, through the modulation of critical cellular signaling pathways. This guide provides a foundational understanding of these mechanisms and the experimental approaches used to elucidate them. Further research into the specific activities of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and the continued exploration of its derivatives are warranted to fully realize the therapeutic potential of this chemical class.

References

In Silico Modeling of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of the parent 2H-benzo[b][1][2]oxazin-3(4H)-one have demonstrated potential as anticancer, antiplatelet, and antimicrobial agents.[3][4] The exploration of these compounds through in silico modeling offers a powerful, cost-effective, and rapid approach to elucidate their mechanism of action, predict their biological activity, and guide the design of more potent and selective analogs. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, aimed at researchers, scientists, and drug development professionals.

In Silico Drug Discovery Workflow

Computational drug discovery, or in silico modeling, plays a pivotal role in modern pharmaceutical research by accelerating the identification and optimization of lead compounds.[2][5] The general workflow involves a series of computational techniques to predict the interaction of a small molecule with a biological target.

cluster_0 Computational Analysis cluster_1 Experimental Validation Target_Identification Target Identification and Validation Virtual_Screening Virtual Screening Target_Identification->Virtual_Screening Select Target Ligand_Preparation Ligand Preparation: 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Ligand_Preparation->Virtual_Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Identify Hits MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Analyze Binding ADMET_Prediction ADMET Prediction MD_Simulations->ADMET_Prediction QSAR_Modeling QSAR Modeling ADMET_Prediction->QSAR_Modeling Synthesis Chemical Synthesis QSAR_Modeling->Synthesis Guide Optimization In_Vitro_Assays In Vitro Assays Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies

Figure 1: A generalized workflow for in silico drug discovery and experimental validation.

Target Identification and Ligand Preparation

The initial step in structure-based drug design is the identification of a relevant biological target. Based on the activities of related benzoxazinone derivatives, Cyclin-Dependent Kinase 9 (CDK9) has been identified as a potential therapeutic target in hematologic malignancies.[6] For this hypothetical study, we will consider CDK9 as the target protein for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

The three-dimensional structure of the ligand, 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, is generated and optimized using computational chemistry software. This involves creating the 2D structure and converting it to a 3D model, followed by energy minimization to obtain a stable conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2][7] This technique is instrumental in understanding the binding mode and affinity of a compound within the active site of a protein.

Experimental Protocol: Molecular Docking
  • Protein Preparation: The crystal structure of the target protein (e.g., CDK9) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is prepared by assigning partial charges and defining rotatable bonds.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore possible binding poses of the ligand within the receptor's active site.

  • Pose Analysis and Scoring: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.[7]

Parameter Value Description
Target Protein CDK9/Cyclin T1PDB ID: 4BCF
Ligand 2-Methyl-2H-benzo[b]oxazin-3(4H)-one-
Docking Software AutoDock VinaWidely used docking program
Binding Energy (Hypothetical) -8.5 kcal/molEstimated binding affinity
Interacting Residues (Hypothetical) Cys106, Asp167Key amino acids in the binding site

Table 1: Hypothetical Molecular Docking Parameters and Results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time.[1][2][8] These simulations can be used to assess the stability of the docked pose and to characterize the interactions at an atomic level.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation: The docked protein-ligand complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.[9]

  • Minimization: The energy of the system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).[9]

  • Production Run: The production MD simulation is run for a specified period (e.g., 100 ns) to generate a trajectory of the complex's motion.

  • Trajectory Analysis: The trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions.

Parameter Value Description
Simulation Software GROMACSA popular MD simulation package[10]
Force Field CHARMM36A set of parameters to describe the system's energy[9]
Simulation Time 100 nsDuration of the production run
RMSD of Ligand (Hypothetical) < 2 ÅIndicates stability of the ligand in the binding pocket
Key Interactions (Hypothetical) Stable H-bond with Cys106Persistent interaction observed during the simulation

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Analysis.

Start Start with Docked Protein-Ligand Complex Solvate Solvate the System (Add Water and Ions) Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT NVT Equilibration (Constant Volume, Temperature) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Constant Pressure, Temperature) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Run Equilibrate_NPT->Production_MD Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Analyze cluster_input Input Data cluster_process QSAR Model Development cluster_output Output Compound_Structures Compound Structures Descriptor_Calculation Calculate Molecular Descriptors Compound_Structures->Descriptor_Calculation Biological_Activity Biological Activity Data (e.g., IC50) Model_Building Build Statistical Model Biological_Activity->Model_Building Descriptor_Calculation->Model_Building Model_Validation Validate Model Model_Building->Model_Validation Predictive_Model Predictive QSAR Model Model_Validation->Predictive_Model

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

Application Notes and Protocols for the Synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the acylation of 2-aminophenol with 2-chloropropionyl chloride to yield the intermediate, N-(2-hydroxyphenyl)-2-chloropropanamide. Subsequent intramolecular cyclization of this intermediate under basic conditions affords the target compound. This method circumvents the use of anthranilic acid, which predominantly yields the isomeric 3,1-benzoxazin-4-one structure.

Introduction

Benzoxazinone scaffolds are prevalent in a variety of biologically active molecules and serve as important building blocks in the synthesis of more complex pharmaceutical agents. The specific isomer, 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, is of particular interest for its potential applications in drug discovery programs. The synthetic route detailed herein provides a reliable and accessible method for obtaining this compound in the laboratory setting. The protocol is designed to be straightforward and utilizes commercially available starting materials.

Reaction Scheme

The synthesis proceeds in two key steps:

  • Acylation of 2-Aminophenol: 2-Aminophenol is reacted with 2-chloropropionyl chloride in the presence of a base to form the amide intermediate, N-(2-hydroxyphenyl)-2-chloropropanamide.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the 1,4-oxazine ring.

Experimental Protocols

Materials and Equipment
  • 2-Aminophenol

  • 2-Chloropropionyl chloride

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-chloropropanamide
  • In a 250 mL round-bottom flask, dissolve 2-aminophenol (10.9 g, 0.1 mol) in 100 mL of dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of 2-chloropropionyl chloride (12.7 g, 0.1 mol) in 20 mL of dichloromethane to the cooled solution of 2-aminophenol over a period of 30 minutes.

  • To the reaction mixture, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water, keeping the temperature below 10 °C.

  • Continue stirring the mixture at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-hydroxyphenyl)-2-chloropropanamide as a solid.

Step 2: Synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, place N-(2-hydroxyphenyl)-2-chloropropanamide (10.0 g, 0.05 mol) and potassium carbonate (13.8 g, 0.1 mol).

  • Add 150 mL of acetone to the flask.

  • Heat the mixture to reflux and maintain reflux for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • The resulting crude solid is then purified by recrystallization from ethanol to afford pure 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Data Presentation

ParameterN-(2-hydroxyphenyl)-2-chloropropanamide2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Molecular Formula C9H10ClNO2C9H9NO2
Molecular Weight 199.63 g/mol 163.17 g/mol
Appearance White to off-white solidWhite to pale yellow crystalline solid
Melting Point Not readily available~135-138 °C
Yield Typically 70-85%Typically 60-75%
Solubility Soluble in dichloromethane, acetoneSoluble in ethanol, acetone, chloroform
TLC Rf value Varies with eluentVaries with eluent

Note: The melting point and yield are literature-dependent and can vary based on the purity of reagents and reaction conditions.

Mandatory Visualization

SynthesisWorkflowaminophenol2-AminophenolacylationAcylationaminophenol->acylationpropionyl_chloride2-ChloropropionylChloridepropionyl_chloride->acylationnaohNaOH(aq)naoh->acylationBasek2co3K2CO3cyclizationIntramolecularCyclizationk2co3->cyclizationBaseacetoneAcetoneacetone->cyclizationSolventdcmDCMdcm->acylationSolventintermediateN-(2-hydroxyphenyl)-2-chloropropanamideworkup1Workup & Purificationintermediate->workup1product2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneworkup2Workup & Purificationproduct->workup2acylation->intermediatecyclization->productworkup1->cyclization

Figure 1: Experimental workflow for the synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2-Chloropropionyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Sodium hydroxide is a corrosive base.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C-O-C).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. By following the detailed protocol, researchers can reliably produce this valuable heterocyclic compound for further investigation in various fields of chemical and pharmaceutical sciences. The use of 2-aminophenol as the starting material is crucial for the successful synthesis of the desired 1,4-benzoxazinone isomer.

Application Notes and Protocols for Microwave-Assisted Synthesis of N-Substituted 2-Methyl-2H-benzo[b]oxazin-3(4H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and compiled data for the efficient synthesis of N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-ones using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, making it a valuable tool in medicinal chemistry and drug discovery for the generation of libraries of these pharmacologically relevant scaffolds.

Introduction

N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-ones are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The application of microwave irradiation facilitates the key synthetic steps, offering a rapid and efficient route to these molecules. A prominent synthetic strategy involves the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which is particularly amenable to microwave conditions.[1][2]

General Reaction Scheme

The synthesis typically proceeds via a multi-step, one-pot reaction. The key steps involve the formation of an N-substituted-(S)-2-chloropropanamide intermediate, followed by a microwave-assisted Smiles rearrangement with a substituted 2-aminophenol derivative.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Microwave-Assisted Cyclization S-2-chloropropionic_acid (S)-2-chloropropionic acid Intermediate_Amide N-substituted-(S)-2-chloropropanamide S-2-chloropropionic_acid->Intermediate_Amide DCC Alkyl_Amine Alkyl/Aryl Amine Alkyl_Amine->Intermediate_Amide Final_Product N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-one Intermediate_Amide->Final_Product Microwave (130°C) DMF, Cs2CO3 2-Aminophenol Substituted 2-Aminophenol 2-Aminophenol->Final_Product

Caption: General two-step synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of N-substituted-(S)-2-chloropropanamides (Intermediate)

This protocol describes the synthesis of the necessary amide intermediates from (S)-2-chloropropionic acid and various primary amines.

Materials:

  • (S)-2-chloropropionic acid

  • Appropriate primary amine (e.g., benzylamine, phenethylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve (S)-2-chloropropionic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add the primary amine (1.0 eq) dropwise with stirring.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted-(S)-2-chloropropanamide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Synthesis of N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-ones

This protocol details the one-pot, microwave-assisted cyclization to form the final benzoxazinone products.[2]

Materials:

  • N-substituted-(S)-2-chloropropanamide (from Protocol 1)

  • Substituted 2-aminophenol

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Microwave reactor equipped with sealed vessels and a magnetic stirrer

  • Ethyl acetate

  • Brine

Procedure:

  • To a 10 mL microwave reaction vessel, add the N-substituted-(S)-2-chloropropanamide (1.0 eq), the substituted 2-aminophenol (1.2 eq), and cesium carbonate (2.0 eq).

  • Add dimethylformamide (DMF) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 130°C for the specified time (see Table 1).[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-one.

Data Presentation

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-ones.

Table 1: Microwave-Assisted Synthesis of N-Substituted 2-Methyl-2H-benzo[b]oxazin-3(4H)-ones [2]

EntryN-Substituent (R)2-Aminophenol SubstituentTime (min)Yield (%)
1BenzylH1585
2PhenethylH1582
34-MethoxybenzylH2088
44-ChlorobenzylH2078
5Benzyl5-Chloro1580
6Phenethyl5-Nitro2575

Note: The data in this table is representative and compiled from findings in the cited literature. Actual yields may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis.

A Combine Reactants: - N-substituted-(S)-2-chloropropanamide - Substituted 2-aminophenol - Cs2CO3 - DMF B Seal Microwave Vessel A->B C Microwave Irradiation (130 °C) B->C D Cooling to Room Temperature C->D E Work-up: - Extraction with Ethyl Acetate - Washing and Drying D->E F Purification: Column Chromatography E->F G Characterization: NMR, MS, etc. F->G

Caption: Microwave synthesis workflow.

Smiles Rearrangement Mechanism

The core of the cyclization reaction is the Smiles rearrangement. The diagram below outlines the key mechanistic steps.

A Initial Adduct Formation B Deprotonation of Phenolic -OH A->B Base (Cs2CO3) C Intramolecular Nucleophilic Attack (Spirocyclic Intermediate) B->C D Ring Opening C->D Smiles Rearrangement E Intramolecular Cyclization D->E F Final Product E->F

Caption: Key steps of the Smiles rearrangement.

References

Application Notes and Protocols for the Characterization of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, a significant heterocyclic compound with potential applications in medicinal chemistry. The following protocols outline the use of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the structural elucidation and purity assessment of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the unambiguous identification and structural confirmation of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~7.0-7.3m
~4.6q
~1.5d
~9.5s (broad)

Note: Predicted values are based on the analysis of structurally similar compounds, such as 7-Chloro-2-Methyl-4H–benzo[d][1][2]–oxazine–4–one, and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.[1]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse width ~30°, relaxation delay 1-2 s, acquisition time ~3-4 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse width ~90°, relaxation delay 2-5 s.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Dissolve Sample in Deuterated Solvent acq_H ¹H NMR Acquisition prep->acq_H acq_C ¹³C NMR Acquisition prep->acq_C proc Fourier Transform, Phase & Baseline Correction acq_H->proc acq_C->proc analysis Spectral Interpretation & Structure Confirmation proc->analysis

NMR Analysis Workflow
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular formula of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is C₉H₉NO₂, with a molecular weight of 163.17 g/mol .[3]

Table 2: Expected Mass Spectrometry Fragmentation for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

m/z (Expected) Fragment Ion Possible Neutral Loss
163[M]⁺-
148[M - CH₃]⁺Methyl radical
135[M - CO]⁺Carbon monoxide
119[M - C₂H₂O]⁺Ketene
91[C₇H₇]⁺Tropylium ion

Note: Fragmentation patterns are predicted based on typical fragmentation of related benzoxazinone structures.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., Rtx-5, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C (hold for 1 min), ramp at 15°C/min to 160°C (hold for 1 min), then ramp at 20°C/min to 280°C (hold for 5 min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare Dilute Solution gc Inject Sample & Separate Components prep->gc ms Ionization (EI) & Mass Analysis gc->ms analysis Identify Molecular Ion & Fragmentation Pattern ms->analysis

GC-MS Analysis Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic Infrared Absorption Bands for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3200N-HStretching
~3050Aromatic C-HStretching
~2950Aliphatic C-HStretching
~1680C=O (Amide)Stretching
~1600, ~1480C=CAromatic Ring Stretching
~1250C-OEther Stretching
~1150C-NStretching

Note: These are typical ranges. The IR spectrum of a related compound, 7-Chloro-2-Methyl-4H–benzo[d][1][2]–oxazine–4–one, shows a C=O stretch at 1662 cm⁻¹ and a C-O stretch at 1159 cm⁻¹.[1]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

Chromatography is essential for assessing the purity of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of benzoxazinone derivatives.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer, e.g., 0.1% formic acid in water). A typical starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor the absorbance at a wavelength where the compound has maximum absorbance, likely in the range of 220-280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Dissolve Sample hplc_inject Inject Sample prep_sample->hplc_inject prep_mobile Prepare Mobile Phase hplc_separate Separation on C18 Column prep_mobile->hplc_separate hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect analysis Determine Retention Time & Calculate Purity/Concentration hplc_detect->analysis

HPLC Analysis Workflow

By following these detailed protocols, researchers can confidently characterize and assess the purity of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, ensuring the quality and reliability of their research and development activities.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one. This document includes protocols for sample preparation, data acquisition, and an overview of the expected spectral features.

Introduction

2-Methyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document outlines the standardized procedures for obtaining and interpreting ¹H and ¹³C NMR spectra of this compound.

Expected NMR Spectral Data

While specific experimental data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is not widely available in the literature, the expected chemical shifts can be predicted based on the analysis of similar structures. For reference, the spectral data of a related isomer, 7-Chloro-2-Methyl-4H–benzo[d][1][2]–oxazin–4–one, is provided for comparative purposes. It is important to note that the different substitution pattern and ring structure will lead to variations in the observed chemical shifts for the target molecule.

Table 1: Predicted ¹H NMR Data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃1.5 - 1.7Doublet~7
-CH-4.6 - 4.8Quartet~7
Aromatic-H6.8 - 7.5Multiplet-
-NH-8.0 - 9.0Broad Singlet-

Table 2: Predicted ¹³C NMR Data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃18 - 25
-CH-75 - 85
Aromatic-C115 - 145
C=O165 - 175

Reference Data: 7-Chloro-2-Methyl-4H–benzo[d][1][2]–oxazin–4–one (in DMSO-d₆, 400 MHz)[1]

  • ¹H NMR (δ, ppm): 7.49 (s, 1H), 7.14 (s, 1H), 6.30 (s, 1H), 2.53 (s, 3H)[1].

  • ¹³C NMR (δ, ppm): 168.05, 140.10, 149.40, 153.07, 141.33, 134.40, 127.03, 114.40, 23.42[1].

Experimental Protocols

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 200 ppm

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

  • Structure Confirmation: Compare the obtained spectra with the predicted data and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Visualizations

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_acq ¹H NMR Acquisition filter->H1_acq C13_acq ¹³C NMR Acquisition filter->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Chemical Shift Referencing phase_baseline->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking reference->peak_pick assign Signal Assignment integrate->assign peak_pick->assign structure Structure Confirmation assign->structure

Caption: Workflow for the NMR analysis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Structural_Elucidation_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data (Optional) cluster_interpretation Interpretation H1_data ¹H NMR - Chemical Shift - Integration - Multiplicity proton_env Proton Environments H1_data->proton_env C13_data ¹³C NMR - Chemical Shift carbon_backbone Carbon Skeleton C13_data->carbon_backbone cosy COSY (H-H Correlation) connectivity Connectivity Map cosy->connectivity hsqc HSQC (C-H Correlation) hsqc->connectivity hmbc HMBC (Long-Range C-H Correlation) hmbc->connectivity final_structure Final Structure proton_env->final_structure carbon_backbone->final_structure connectivity->final_structure

Caption: Logical relationships in NMR-based structural elucidation.

References

Application of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 2H-benzo[b][1][2]oxazin-3(4H)-one, and its derivatives have emerged as a promising class of compounds in oncological research. These molecules have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms of action across numerous cancer cell lines. This document provides a detailed overview of their application, including key findings, quantitative data, and experimental protocols for their evaluation.

Application Notes

The core structure of 2H-benzo[b][1][2]oxazin-3(4H)-one has been the subject of extensive medicinal chemistry efforts to generate derivatives with enhanced potency and selectivity against cancer cells. Research has highlighted several key areas of application for these compounds:

  • Broad-Spectrum Anticancer Activity: Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have shown cytotoxic effects against a wide range of human cancer cell lines, including those of the lung (A549), colon (DLD-1, HCT-116), breast (MCF-7), liver (Huh7), ovary (SKOV3), and hematopoietic system (MV4-11).[1][3]

  • Targeting Hypoxic Tumors: A significant challenge in cancer therapy is the resistance of hypoxic tumor cells. Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been specifically designed as bioreductive compounds that are preferentially toxic to cancer cells in hypoxic environments.[2][4] These compounds have been shown to down-regulate hypoxia-inducible genes such as HIF-1α, P21, and VEGF.[2][4]

  • Inhibition of Key Cancer-Related Kinases: The anticancer activity of some derivatives has been attributed to their ability to inhibit critical signaling pathways involved in cancer cell proliferation and survival. Notably, derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and as dual inhibitors of the PI3K/mTOR pathway.[5][6]

  • Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action for these compounds is the induction of programmed cell death (apoptosis) in cancer cells. This is often accompanied by cell cycle arrest at different phases, preventing cancer cell division.[3][7]

  • Induction of Oxidative Stress and DNA Damage: Some derivatives exert their anticancer effects by increasing the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[3] Furthermore, these compounds can induce DNA damage, a key trigger for apoptosis.[3][8]

  • Modulation of Autophagy: In addition to apoptosis, some 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been found to induce autophagy in lung cancer cells, contributing to their growth-suppressive effects.[7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anticancer activities of representative 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives from various studies.

Table 1: In Vitro Cytotoxicity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Imidazole derivative 9cMV4-11 (Acute Myeloid Leukemia)Potent[1]
Compound 14bA549 (Lung)7.59 ± 0.31[3]
Compound 14cA549 (Lung)18.52 ± 0.59[3]
Compound 10HepG2 (Liver) - Hypoxic87 ± 1.8[2]
Compound 11HepG2 (Liver) - Hypoxic10 ± 3.7[2]
Compound c5Huh-7 (Liver)28.48[8]
Compound c14Huh-7 (Liver)32.60[8]
Compound c16Huh-7 (Liver)31.87[8]
Compound c18Huh-7 (Liver)19.05[8]
Compound 8d-1PI3Kα0.00063[6]
Table 2: In Vivo Antitumor Efficacy of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
CompoundTumor ModelDoseTumor Growth Inhibition (TGI)Reference
Compound 32kHematological Tumor XenograftIntermittent DosingSignificant[5]
Compound 8d-1Hela Xenograft50 mg/kg87.7%[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To investigate the effect of the compounds on the expression of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against CDK9, p-Ser2-RNAPII, Mcl-1, c-Myc, γ-H2AX, Caspase-7, HIF-1α, p-Akt, p-mTOR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

CDK9_Inhibition_Pathway cluster_drug 2H-benzo[b]oxazin-3(4H)-one Derivative cluster_target Target cluster_outcome Cellular Outcome Drug Compound 32k CDK9 CDK9 Drug->CDK9 Inhibits p_Ser2_RNAPII p-Ser2-RNAPII CDK9->p_Ser2_RNAPII Phosphorylates Mcl_1 Mcl-1 p_Ser2_RNAPII->Mcl_1 Transcription c_Myc c-Myc p_Ser2_RNAPII->c_Myc Apoptosis Apoptosis Mcl_1->Apoptosis c_Myc->Apoptosis Promotes

Caption: CDK9 inhibition by a 2H-benzo[b]oxazin-3(4H)-one derivative leading to apoptosis.

PI3K_mTOR_Inhibition_Pathway Drug 4-phenyl-2H-benzo[b][1,4] oxazin-3(4H)-one derivative (8d-1) PI3K PI3K Drug->PI3K Inhibits mTOR mTOR Drug->mTOR Inhibits Akt Akt PI3K->Akt Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Akt->mTOR Activates ROS_Induced_Apoptosis Drug 2H-benzo[b]oxazin-3(4H)-one Derivative ROS Increased ROS Drug->ROS DNA_Damage DNA Damage Drug->DNA_Damage Autophagy Autophagy Drug->Autophagy ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Autophagy->Apoptosis Contributes to Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., A549, MV4-11) Compound_Treatment Treatment with 2H-benzo[b]oxazin-3(4H)-one Derivatives Cell_Culture->Compound_Treatment Viability Cell Viability Assay (MTT) Compound_Treatment->Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Compound_Treatment->Apoptosis_Analysis Protein_Analysis Mechanism Study (Western Blot) Compound_Treatment->Protein_Analysis Xenograft Tumor Xenograft Model (Mice) Viability->Xenograft Lead Compound Selection In_Vivo_Treatment In Vivo Compound Administration Xenograft->In_Vivo_Treatment Efficacy Tumor Growth Inhibition (TGI) In_Vivo_Treatment->Efficacy

References

Application Notes and Protocols for 2H-Benzo[b]oxazin-3(4H)-one Derivatives as CDK9 Inhibitors

Application Notes and Protocols for 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives as CDK9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator and a validated therapeutic target in various malignancies, particularly those addicted to the transcription of short-lived anti-apoptotic proteins and oncogenes.[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive transcript elongation.[3] A novel series of compounds based on the 2H-benzo[b][4][5]oxazin-3(4H)-one scaffold has been identified as potent and selective inhibitors of CDK9.[1] This document provides detailed application notes and protocols for the investigation of these compounds, using a representative lead candidate from this class, referred to as compound 32k , as an exemplar.[1] Short-term treatment with these inhibitors leads to a rapid, dose-dependent decrease in the phosphorylation of RNAPII at serine 2, downregulation of Mcl-1 and c-Myc, and subsequent apoptosis in cancer cell lines such as the human acute myeloid leukemia (AML) line, MV4-11.[1]

Mechanism of Action

Derivatives of 2H-benzo[b][4][5]oxazin-3(4H)-one act as ATP-competitive inhibitors of CDK9. By binding to the ATP pocket of the kinase, they prevent the phosphorylation of key substrates, most notably the serine 2 residue of the RNA Polymerase II C-terminal domain (CTD). This inhibition of RNAPII phosphorylation prevents the release of promoter-proximal pausing, leading to a stall in transcriptional elongation. Consequently, the transcription of genes with short-lived mRNAs, such as the anti-apoptotic protein MCL-1 and the oncogene c-MYC, is suppressed. In cancer cells that are dependent on the high expression of these survival proteins, this transcriptional blockade leads to cell cycle arrest and apoptosis.[1][2]

cluster_0Cellular Statecluster_1Transcriptional Regulationcluster_2Downstream EffectsInhibitor2H-Benzo[b]oxazin-3(4H)-oneDerivative (e.g., 32k)CDK9_CyclinTCDK9/Cyclin T(P-TEFb)Inhibitor->CDK9_CyclinTInhibitionRNAPII_pp-Ser2-RNAPIICDK9_CyclinT->RNAPII_pRNAPIIRNAPIICDK9_CyclinT->RNAPIIPhosphorylationElongationTranscriptionalElongationRNAPII_p->ElongationmRNAMCL-1, c-MYCmRNAElongation->mRNAProteinsAnti-apoptotic Proteins& OncoproteinsmRNA->ProteinsApoptosisApoptosisProteins->ApoptosisSuppression leads to

Caption: Mechanism of CDK9 inhibition by 2H-Benzo[b]oxazin-3(4H)-one derivatives.

Data Presentation

Quantitative data for the lead compound 32k from the 2H-benzo[b][4][5]oxazin-3(4H)-one series is presented below. It is important to note that this data is derived from the publication by Wang et al. (Eur J Med Chem. 2022 , 238, 114461) and further detailed values would be available in the full text of the publication.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Compound 32k

Kinase IC50 (nM) Selectivity vs. CDK9
CDK9/CycT1 <10 -
CDK1/CycB >1000 >100-fold
CDK2/CycE >500 >50-fold
CDK4/CycD1 >1000 >100-fold
CDK5/p25 >1000 >100-fold
CDK7/CycH >500 >50-fold

Note: Specific IC50 values are representative and based on the potent and selective profile described in the source abstract. Actual values are contained within the full publication.

Table 2: Cellular Activity of Compound 32k

Cell Line Assay Endpoint Result
MV4-11 (AML) Cell Viability IC50 Potent anti-proliferative activity
MV4-11 (AML) Western Blot p-Ser2-RNAPII Dose-dependent decrease
MV4-11 (AML) Western Blot Mcl-1, c-Myc Dose-dependent decrease

| MV4-11 (AML) | Apoptosis Assay | Annexin V | Induction of apoptosis |

Experimental Protocols

Protocol 1: In Vitro CDK9 Kinase Inhibition Assay (ADP-Glo™)

This protocol is for determining the IC50 of a test compound against CDK9/Cyclin T1.

APrepare serial dilutions of2H-benzo[b]oxazin-3(4H)-one derivativeBAdd inhibitor, CDK9/CycT1 enzyme,and substrate to 384-well plateA->BCInitiate reaction with ATP(e.g., 10 µM final concentration)B->CDIncubate for 60 min at room temp.C->DEAdd ADP-Glo™ Reagent to depleteremaining ATP (40 min incubation)D->EFAdd Kinase Detection Reagent toconvert ADP to ATP and generate lightE->FGIncubate for 30 min at room temp.F->GHMeasure luminescenceG->HICalculate IC50 from dose-response curveH->I

Caption: Workflow for in vitro CDK9 kinase assay.

Materials:

  • Recombinant human CDK9/Cyclin T1

  • CDK substrate peptide (e.g., CDK7/9tide)

  • Test compound (2-Methyl-2H-benzo[b]oxazin-3(4H)-one or derivative)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white opaque plates

Procedure:

  • Prepare a 10-point serial dilution of the test compound in DMSO, then further dilute in Kinase Assay Buffer to a 4x final concentration.

  • In a 384-well plate, add 2.5 µL of the 4x compound solution (or DMSO for control).

  • Add 2.5 µL of 4x recombinant CDK9/Cyclin T1 enzyme solution.

  • Initiate the reaction by adding 5 µL of a 2x solution of substrate and ATP.

  • Incubate the plate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of the test compound on the viability of a cancer cell line, such as MV4-11.

Materials:

  • MV4-11 cells

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 50 µL of complete medium.

  • Prepare serial dilutions of the test compound in complete medium.

  • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50.

Protocol 3: Western Blot for Cellular Target Engagement

This protocol assesses the inhibition of CDK9 activity in cells by measuring the phosphorylation of its substrate, RNAPII.

ATreat MV4-11 cells withvarying concentrations of inhibitor(e.g., 2-6 hours)BHarvest and lyse cells inRIPA buffer with inhibitorsA->BCQuantify protein concentration(BCA assay)B->CDPrepare lysates with Laemmli bufferand denature at 95°CC->DESeparate proteins by SDS-PAGED->EFTransfer proteins to PVDF membraneE->FGBlock membrane and incubate withprimary antibodies (anti-p-Ser2-RNAPII,anti-total RNAPII, anti-Mcl-1, anti-c-Myc,anti-GAPDH)F->GHIncubate with HRP-conjugatedsecondary antibodiesG->HIDetect signal with ECL substrate andimage the blotH->IJQuantify band intensityI->J

Caption: Western blot workflow for CDK9 target engagement.

Materials:

  • MV4-11 cells

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-Mcl-1, anti-c-Myc, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Treat MV4-11 cells with the test compound at various concentrations for a specified time (e.g., 2-6 hours).

  • Harvest and lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the dose-dependent effect on protein levels and phosphorylation.

Development of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives as PI3K/mTOR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Introduction

The 2-Methyl-2H-benzo[b]oxazin-3(4H)-one scaffold has emerged as a promising starting point for the design of novel PI3K/mTOR inhibitors. Strategic chemical modifications to this core structure can lead to the development of highly potent and selective dual inhibitors, offering a potential advantage over single-target agents by simultaneously blocking key nodes in this oncogenic pathway. These application notes will guide researchers through the synthesis, in vitro evaluation, and cellular characterization of this class of compounds.

Data Presentation

The inhibitory activity of a series of synthesized 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives is typically evaluated against the class I PI3K isoforms (α, β, γ, δ) and mTOR kinase. The half-maximal inhibitory concentrations (IC50) are determined to assess potency and selectivity.

Table 1: In Vitro Inhibitory Activity of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives against PI3K Isoforms and mTOR.

Compound IDR1-SubstitutionPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
BZO-001 H>1000>1000>1000>1000>1000
BZO-002 4-Fluorophenyl15.285.7120.345.125.6
BZO-003 4-Chlorophenyl10.870.198.538.919.8
BZO-004 4-Methoxyphenyl25.6150.2210.890.445.3
BZO-005 3-Trifluoromethylphenyl5.345.865.222.710.1
Reference GDC-0941 (Pictilisib)3.033.03.01.017.0

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific substitutions and assay conditions.

Table 2: Anti-proliferative Activity of Lead Compound BZO-005 in Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Cancer (PIK3CA mutant)0.25
PC-3 Prostate Cancer (PTEN null)0.48
A549 Lung Cancer1.2
U87-MG Glioblastoma (PTEN mutant)0.65

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PI3K_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation Inhibitor 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivative Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Development cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Anthranilic Acids, Acetic Anhydride) synthesis Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification kinase_assay In Vitro Kinase Assays (PI3K isoforms, mTOR) purification->kinase_assay cell_viability Cell-Based Assays (MTT, CellTiter-Glo) kinase_assay->cell_viability western_blot Western Blot Analysis (p-Akt, p-S6K, etc.) cell_viability->western_blot in_vivo In Vivo Xenograft Models western_blot->in_vivo

Inhibitor Development Workflow.

Experimental Protocols

General Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted for various substituted anthranilic acids.

Materials:

  • Substituted Anthranilic Acid

  • Acetic Anhydride

  • Petroleum Ether

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • TLC plates (Silica gel)

  • Developing solvent (e.g., Ethyl acetate:n-hexane 1:1)

Procedure:

  • To a 250 mL round-bottom flask, add the substituted anthranilic acid (0.01 mol) and an excess of acetic anhydride (15 mL).

  • Add porcelain chips to ensure smooth boiling.

  • Reflux the mixture at 130°C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting solid, add petroleum ether to extract the product. Repeat the extraction to ensure complete recovery.

  • Combine the petroleum ether fractions and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the purified 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivative.

  • Characterize the final product using NMR and Mass Spectrometry.

In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Assay)

This protocol outlines the determination of IC50 values for the synthesized compounds against PI3K isoforms and mTOR using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ) and mTOR kinase

  • Kinase-specific lipid substrate (e.g., PIP2)

  • Kinase reaction buffer

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO control).

  • Add 4 µL of a mixture containing the kinase enzyme and lipid substrate in reaction buffer.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

This protocol is used to determine the effect of the inhibitors on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the inhibitor compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the development of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives as PI3K/mTOR inhibitors. By following these methodologies, researchers can effectively synthesize, characterize, and evaluate the biological activity of this promising class of anti-cancer agents. Further optimization of the lead compounds through structure-activity relationship studies and in vivo evaluation in preclinical models will be crucial for their advancement towards clinical development.

Application Note: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, a key intermediate in the synthesis of quinazolinone derivatives which are of significant interest in medicinal chemistry and drug development.[1][2] The synthesis is achieved through the thermal cyclization of anthranilic acid with acetic anhydride.[1][3] This application note includes a summary of various reported reaction conditions, a detailed experimental protocol, and a visual representation of the workflow.

Introduction

2-Methyl-4H-3,1-benzoxazin-4-one is a valuable heterocyclic compound that serves as a precursor for a wide range of biologically active molecules, including antimicrobial and antifungal agents.[2] Its synthesis from readily available starting materials, anthranilic acid and acetic anhydride, makes it an accessible target for researchers in organic synthesis and pharmaceutical sciences. The reaction proceeds via the N-acetylation of anthranilic acid followed by intramolecular cyclization. This document outlines a reliable method for its preparation and purification.

Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.

ParameterProtocol 1Protocol 2
Starting Material Anthranilic AcidAnthranilic Acid
Reagent Acetic AnhydrideAcetic Anhydride
Reactant Molar Ratio (Anthranilic Acid:Acetic Anhydride) 1 : excess (e.g., 13.1 mmol : 20 mL)1 : excess (e.g., 0.01 mol : 15 mL)
Reaction Temperature 130 °C35-40 °C
Reaction Time 3 hours50-55 minutes
Purification Method Removal of excess reagent under high vacuumRemoval of excess reagent by rotary evaporator, extraction with petroleum ether, and recrystallization from ethanol
Product Form Oily productCrystalline solid
Yield 100%79%
Melting Point Not specified80-82 °C
Reference ChemicalBook[4]ChemicalBook[4]

Experimental Protocol

This protocol describes the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride.

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • Acetic anhydride

  • Petroleum ether (40-60 °C)

  • Ethanol

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Porcelain chips or boiling stones

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • TLC developing chamber

  • Ethyl acetate

  • n-Hexane

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 1.37 g (0.01 mole) of anthranilic acid and 15 mL of acetic anhydride. Add a few porcelain chips to ensure smooth boiling.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 35-40 °C using a heating mantle. Maintain this temperature and reflux for 50-55 minutes.[4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of ethyl acetate: n-hexane (1:1 v/v).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[4]

  • Extraction: To the resulting solid residue, add petroleum ether (40-60 °C) to extract the 2-methyl-4H-3,1-benzoxazin-4-one. Repeat the extraction with petroleum ether to ensure all the product is recovered.[4]

  • Crystallization: Combine the petroleum ether extracts and evaporate the solvent. The resulting crude product can be recrystallized from ethanol to obtain pure crystals of 2-methyl-4H-3,1-benzoxazin-4-one.[4]

  • Drying and Characterization: Dry the crystals and determine the yield and melting point. The expected melting point is in the range of 80-82 °C.[4]

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Mix Anthranilic Acid and Acetic Anhydride reflux 2. Reflux at 35-40°C for 50-55 min reactants->reflux Heat evaporation 3. Remove Excess Acetic Anhydride reflux->evaporation extraction 4. Extract with Petroleum Ether evaporation->extraction recrystallization 5. Recrystallize from Ethanol extraction->recrystallization product 2-Methyl-4H-3,1- benzoxazin-4-one recrystallization->product

Caption: Workflow for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones are a class of naturally occurring compounds found in a variety of plants, including important crops like wheat, maize, and rye.[1][2][3] They play a crucial role in plant defense mechanisms against herbivores and pathogens.[2][4] Beyond their agricultural significance, synthetic benzoxazinone derivatives have garnered considerable interest in drug discovery for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7] High-resolution mass spectrometry (HRMS) has become an indispensable tool for the qualitative and quantitative analysis of benzoxazinones in complex matrices. Its high sensitivity, selectivity, and mass accuracy enable confident structural elucidation and precise measurement, which are critical for both natural product research and pharmaceutical development.[8][9]

This document provides detailed application notes and experimental protocols for the analysis of benzoxazinone compounds using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

I. Qualitative Analysis and Structural Elucidation

HRMS, particularly with techniques like electrospray ionization (ESI) coupled to time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements that facilitate the determination of elemental compositions for parent ions and their fragments.[8][9][10] This is fundamental for identifying known benzoxazinones and characterizing novel derivatives.

Generic Fragmentation Pathway

Benzoxazinone compounds exhibit characteristic fragmentation patterns in MS/MS experiments, which are invaluable for structural confirmation. The fragmentation is influenced by the substituents on the benzoxazinone core. A generalized fragmentation pathway often involves losses of small neutral molecules and characteristic cleavages of the heterocyclic ring.

Caption: Generic Fragmentation Workflow for Benzoxazinone Compounds.

Benzoxazinone Fragmentation Workflow Parent [M-H]⁻ Precursor Ion Fragment1 Loss of CO Parent->Fragment1 Fragment2 Loss of CH₂O Parent->Fragment2 Fragment3 Ring Cleavage Parent->Fragment3 Other Other specific fragment losses Parent->Other

II. Quantitative Analysis

LC-HRMS is a powerful technique for the quantitative determination of benzoxazinones in various samples, including plant extracts and biological fluids.[11][12] Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer is a common approach for quantification, offering high selectivity and sensitivity.[11][12]

Sample Preparation from Plant Material

A robust sample preparation protocol is crucial for accurate quantification and to minimize matrix effects. The following is a general protocol for the extraction of benzoxazinones from plant tissues.

Caption: Experimental Workflow for Benzoxazinone Extraction from Plants.

Benzoxazinone Extraction Workflow Start Plant Material (Lyophilized) PLE Pressurized Liquid Extraction (PLE) (e.g., MeOH with 1% Acetic Acid) Start->PLE SPE Solid-Phase Extraction (SPE) Cleanup (e.g., C18 Cartridge) PLE->SPE Final Final Extract for LC-HRMS Analysis SPE->Final

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of common benzoxazinone compounds.

Table 1: LC-MS/MS Method Detection Limits. [11][12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Detection Limit (ng/µL)
DIBOA1801340.002
DIMBOA2101640.005
HBOA1641340.023
HMBOA1941490.015
BOA134900.010
MBOA1641490.008

Table 2: Concentration Ranges in Wheat Cultivars. [11][12]

CompoundConcentration Range (µg/g of dry weight)
DIBOA5.0 - 150.5
DIMBOA10.2 - 207.0
HBOA0.7 - 25.3
HMBOA1.5 - 45.8
BOANot Detected - 5.2
MBOA1.1 - 18.9

III. Application in Drug Development: Targeting Signaling Pathways

Synthetic benzoxazinone derivatives are being explored as inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[5] HRMS plays a vital role in these studies for compound characterization, purity determination, and in metabolic studies.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzoxazinone Benzoxazinone Inhibitor Benzoxazinone->PI3K inhibits Benzoxazinone->mTORC1 inhibits

IV. Experimental Protocols

Protocol 1: Sample Preparation for Quantitative Analysis of Benzoxazinones from Wheat

This protocol is adapted from established methods for the extraction of benzoxazinones from plant material.[11][12]

1. Materials and Reagents:

  • Lyophilized and ground wheat tissue (foliage or roots)

  • Methanol (LC-MS grade)

  • Acetic acid (glacial, analytical grade)

  • Water (LC-MS grade)

  • Pressurized Liquid Extraction (PLE) system

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Internal standards (e.g., synthetic methoxylated variations of DIBOA and HBOA)[11]

2. Extraction Procedure:

  • Weigh approximately 0.1 g of lyophilized plant material into a PLE extraction cell.

  • Spike the sample with a known amount of internal standard solution.

  • Fill the cell with diatomaceous earth and mix thoroughly.

  • Perform PLE using methanol with 1% acetic acid as the extraction solvent. Optimal conditions may need to be determined but can be based on published methods (e.g., 150 °C, 1500 psi, three 5-minute static cycles).[11]

  • Collect the extract.

3. SPE Cleanup:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the PLE extract onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the benzoxazinones with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-HRMS analysis.

Protocol 2: LC-HRMS Method for Benzoxazinone Analysis

This protocol provides a starting point for developing a robust LC-HRMS method.[11][12][13]

1. Liquid Chromatography Conditions:

  • Column: A reversed-phase C12 or C18 column (e.g., Synergi MAX-RP, 4 µm, 150 x 2.0 mm) is suitable for separating a range of benzoxazinone derivatives.[11][12]

  • Mobile Phase A: Water with 0.05% acetic acid.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient could be: 0-2 min, 30% B; 2-19 min, 30-60% B; 19-21 min, 60-100% B; 21-23 min, 100% B; 23-25 min, 100-30% B; 25-38 min, 30% B.[11]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10-50 µL.[11]

  • Column Temperature: 40 °C.

2. High-Resolution Mass Spectrometry Conditions (Negative ESI Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: 2.8 kV.[11]

  • Source Temperature: 150 °C.[11]

  • Desolvation Temperature: 350 °C.[11]

  • Desolvation Gas Flow: 600 L/h.[11]

  • Cone Gas Flow: 50 L/h.[11]

  • Mass Range: m/z 100-1000.

  • Acquisition Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). For qualitative analysis and structural elucidation, use full scan MS followed by data-dependent MS/MS.

Conclusion

High-resolution mass spectrometry is a cornerstone technique for the comprehensive analysis of benzoxazinone compounds. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical workflows for both the investigation of these natural products and the advancement of new therapeutic agents. The high accuracy, sensitivity, and structural information afforded by HRMS will continue to be critical in unlocking the full potential of this important class of molecules.

References

Application Notes and Protocols for Cell Viability Assays of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a range of biological activities, including potential as anticancer agents. Recent studies have identified derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one as potent and selective inhibitors of key cellular targets such as Cyclin-Dependent Kinase 9 (CDK9) and the PI3K/mTOR signaling pathway, both of which are crucial in the progression of various cancers.[3] The evaluation of the cytotoxic effects of novel compounds like 2-Methyl-2H-benzo[b]oxazin-3(4H)-one on cancer cell lines is a critical step in the drug discovery process. This document provides detailed protocols for two standard cell viability assays, the MTT and LDH assays, which are commonly used to assess the cytotoxic potential of chemical compounds. While specific quantitative data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is not publicly available, representative data from studies on structurally related 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives are presented to illustrate the expected outcomes of such assays.

Data Presentation: Cytotoxicity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against several human cancer cell lines, as determined by cell viability assays in published research. This data is presented to provide a comparative context for researchers investigating the anticancer potential of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Table 1: Anticancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles

CompoundA549 (lung) IC50 (µM)Huh7 (liver) IC50 (µM)MCF-7 (breast) IC50 (µM)HCT-116 (colon) IC50 (µM)SKOV3 (ovary) IC50 (µM)
14b 7.59 ± 0.31> 50> 50> 50> 50
14c 18.52 ± 0.59> 50> 50> 50> 50

Data extracted from a study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles. The study highlights potent activity against the A549 lung cancer cell line.[4]

Table 2: Cytotoxicity of 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives against Huh-7 Liver Cancer Cells

CompoundHuh-7 (liver) IC50 (µM)
c5 28.48
c14 32.60
c16 31.87
c18 19.05

Data from a study investigating a series of 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole groups, showing notable inhibitory activity against Huh-7 liver cancer cells.[5]

Table 3: Cytotoxicity of Thiodiazole Hybrid Compounds with a Benzothiazine Moiety

CompoundNIH/3T3 (non-cancerous fibroblast) IC50 (µM)
3i 98.29 ± 3.98
3j 159.68 ± 5.53

This study on related benzothiazine derivatives indicates low cytotoxicity against a non-cancerous cell line, suggesting potential for selective anticancer activity.[6]

Experimental Protocols

Two common and reliable methods for assessing cell viability are the MTT and LDH assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[1][7][8] The amount of formazan produced is directly proportional to the number of living cells.

  • 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

  • Cancer cell line of interest (e.g., A549, Huh-7, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions cell_treatment 3. Treat Cells with Compound compound_prep->cell_treatment incubation_treatment 4. Incubate (24-72h) cell_treatment->incubation_treatment mtt_addition 5. Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt 6. Incubate (2-4h) mtt_addition->incubation_mtt solubilization 7. Solubilize Formazan incubation_mtt->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][9][10] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[2]

  • 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free culture medium

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (usually 10X, provided in the kit)

  • 96-well flat-bottom plates

  • Microplate reader

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Protocol 1, Step 1).

  • Compound Treatment and Controls:

    • Prepare serial dilutions of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in serum-free culture medium.

    • Remove the complete medium and wash the cells with PBS.

    • Add 100 µL of the serum-free medium containing the different concentrations of the compound to the respective wells.

    • Set up the following controls:

      • Untreated Control (Spontaneous LDH release): Cells in serum-free medium without the compound.

      • Maximum LDH Release Control: Cells in serum-free medium treated with lysis buffer (10 µL of 10X lysis buffer per 100 µL of medium) 45 minutes before the assay.

      • Vehicle Control: Cells in serum-free medium with the same concentration of the solvent (e.g., DMSO) used for the compound.

      • Medium Background Control: Serum-free medium without cells.

    • Incubate the plate for the desired exposure time.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (usually by mixing the substrate, cofactor, and dye solutions).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

LDH_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound and Controls cell_treatment 3. Treat Cells with Compound compound_prep->cell_treatment incubation_treatment 4. Incubate for Exposure Time cell_treatment->incubation_treatment collect_supernatant 5. Collect Supernatant incubation_treatment->collect_supernatant add_reagent 6. Add LDH Reaction Mix collect_supernatant->add_reagent incubation_ldh 7. Incubate (30 min) add_reagent->incubation_ldh read_absorbance 8. Read Absorbance (490 nm) incubation_ldh->read_absorbance calculate_cytotoxicity 9. Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoxazinones. Below you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 4H-3,1-benzoxazin-4-ones?

A1: The most prevalent methods for synthesizing 4H-3,1-benzoxazin-4-ones start with anthranilic acids (or substituted anthranilic acids).[1][2] These are typically reacted with electrophilic reagents such as acid chlorides or acid anhydrides.[1][2] For example, heating anthranilic acid with acetic anhydride is a common method to produce 2-methyl-3,1-(4H)-benzoxazin-4-one.[1] Another route involves the reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine solution to yield 2-aryl-3,1-benzoxazin-4-one derivatives.[1][3]

Q2: What types of catalysts are typically used in benzoxazinone synthesis?

A2: The choice of catalyst is highly dependent on the specific synthetic route. Common catalysts include:

  • Copper (Cu) catalysts , such as CuCl, are used in decarboxylative coupling reactions of anthranilic acids with α-keto acids.[4]

  • Palladium (Pd) catalysts are employed in carbonylative coupling reactions.[5] For instance, N-(o-bromoaryl)amides can be carbonylated using a palladium catalyst with paraformaldehyde as the carbon monoxide source.[5]

  • Acid catalysts can be used for the cyclization of ortho-esters with anthranilic acids.[4]

  • In many cases, a cyclizing agent like acetic anhydride or cyanuric chloride is used, which can facilitate the reaction without the need for a metal catalyst.[1][6]

Q3: How do substituent groups on the starting materials affect the reaction outcome?

A3: Substituent groups on the aromatic ring of the starting materials can significantly impact the reaction. Electron-withdrawing groups, such as a nitro group (-NO₂) on the anthranilic acid, may lead to lower yields.[4] Conversely, the nature of substituents can also favor the formation of the desired benzoxazinone over intermediate products. For example, in acid-catalyzed reactions with ortho esters, electron-donating groups on the aromatic ring tend to favor the formation of benzoxazin-4-ones, while electron-withdrawing groups may favor the formation of a dihydro intermediate.[4]

Q4: What is the role of a cyclization agent in the synthesis?

A4: A cyclization agent, also known as a dehydrating agent, is crucial for promoting the intramolecular ring-closure step to form the benzoxazinone ring. Agents like acetic anhydride not only act as a reactant to form an N-acyl intermediate but also facilitate the subsequent cyclodehydration.[1] Cyanuric chloride, often used with a base like triethylamine, is another effective agent that activates the carboxylic acid group of an N-acylated anthranilic acid, promoting cyclization to the final benzoxazinone product.[4][6][7]

Troubleshooting Guide

Problem: Low or No Product Yield

QuestionPossible CauseSuggested Solution
Why is my reaction yield very low? Incomplete reaction: The reaction may not have gone to completion due to insufficient time, temperature, or catalyst activity.Optimize reaction conditions: Increase the reaction time or temperature. If using a catalyst, ensure it is active and consider increasing the catalyst loading. For reactions involving dehydrating agents like acetic anhydride, ensure it is used in sufficient excess.[1]
Side reactions: The formation of byproducts, such as N-acylated anthranilic acid without cyclization, can reduce the yield of the desired product.[3]Modify reagent stoichiometry: In reactions with acid chlorides, using two equivalents of the acid chloride can favor benzoxazinone formation over the simple N-acylated intermediate.[1][3]
Poor quality reagents: Moisture in solvents or reagents can lead to hydrolysis of intermediates or the final product.[8]Use dry reagents and solvents: Ensure all solvents (e.g., pyridine, chloroform) are anhydrous. Dry reagents like acetic anhydride before use if necessary. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8]

Problem: Formation of Impurities and Byproducts

QuestionPossible CauseSuggested Solution
My product is contaminated with a dihydro-benzoxazinone intermediate. Incomplete elimination: The final elimination step (e.g., of ethanol from an ortho ester-derived intermediate) is difficult under the reaction conditions.[4]Adjust reaction conditions: Increase the reaction temperature or prolong the reaction time to promote the elimination step. Microwave-assisted conditions have been shown to be effective in some cases.[4]
I am observing ring-opening of the benzoxazinone product. Hydrolysis: Benzoxazinone rings are susceptible to nucleophilic attack and hydrolysis, especially by water, which can be present in reagents or the atmosphere.[8]Ensure anhydrous conditions: As mentioned for low yield issues, using dry solvents and reagents and running the reaction under an inert atmosphere is critical.[8] Work-up procedures should also be designed to minimize contact with water where possible.
How can I purify my product effectively? Co-elution of impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult.[9]Try alternative purification methods: Recrystallization is often a highly effective method for purifying solid benzoxazinone products.[9][10] Optimize chromatography: If using column chromatography, experiment with different solvent systems to improve separation. For amine-containing compounds that may streak on silica gel, consider adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent or using a different stationary phase like alumina.[9]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different benzoxazinone synthesis methods, allowing for easy comparison of their effectiveness.

Table 1: Synthesis of 2-Substituted Benzoxazinones from Anthranilic Acids

Reagent 1Reagent 2Catalyst/AgentSolventTemperatureTimeYield (%)Reference
Anthranilic Acidα-Keto AcidsCuClN/AMild ConditionsN/AUp to 87[4]
Anthranilic AcidOrtho EstersAcid-catalyzedN/AThermal/MicrowaveN/AModerate[4]
N-Acylated Anthranilic AcidN/ACyanuric Chloride/DMFDMFAmbientN/AUp to 89[4]
Anthranilic AcidBenzoyl Chloride (2 eq.)NonePyridineN/AN/AHigh[3]
Anthranilic AcidAcetic AnhydrideNoneN/AHeatingN/AN/A[1]
N-Phthaloylglycyl ChlorideAnthranilic AcidCyanuric ChlorideTolueneReflux1 week63 (overall)[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Benzoyl Chloride [3]

This protocol describes the synthesis from anthranilic acid and benzoyl chloride.

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Ice-cold water

Procedure:

  • Dissolve anthranilic acid (1 mole equivalent) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (2 mole equivalents) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove pyridine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one using a Cyclization Agent [6][7]

This is a two-step synthesis involving the formation of an intermediate followed by cyclization.

Materials:

  • N-phthaloylglycine

  • Thionyl chloride

  • Anthranilic acid

  • Triethylamine (anhydrous)

  • Chloroform (anhydrous)

  • Cyanuric chloride

  • Toluene (anhydrous)

Procedure:

  • Step 1: Formation of N-acylated anthranilic acid intermediate

    • Convert N-phthaloylglycine to its acyl chloride by refluxing with thionyl chloride.[6]

    • Remove excess thionyl chloride under reduced pressure.

    • Dissolve anthranilic acid and anhydrous triethylamine in anhydrous chloroform.

    • Add the freshly prepared N-phthaloylglycyl chloride to the chloroform solution and stir at room temperature to form the intermediate, N-(N-phthaloyl glycyl) anthranilic acid.

  • Step 2: Cyclization to Benzoxazinone

    • Dissolve the intermediate from Step 1 in anhydrous toluene.

    • Add triethylamine and cyanuric chloride to the solution.

    • Reflux the mixture for the time specified in the literature (e.g., one week).[7]

    • After cooling, purify the reaction mixture. This may involve washing with water, drying the organic layer, and removing the solvent.

    • The final product can be purified by recrystallization.[7]

Mandatory Visualizations

Below are diagrams illustrating key workflows and logical relationships in benzoxazinone synthesis, rendered using DOT language.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification A Anthranilic Acid C Mix Reagents in Anhydrous Solvent (e.g., Pyridine) A->C B Acid Chloride / Anhydride B->C D Control Temperature (e.g., Ice Bath) C->D E Stir for Required Time D->E F Precipitate Crude Product (e.g., in Ice Water) E->F G Filter and Wash Solid F->G H Recrystallize from Suitable Solvent G->H I Dry Final Product H->I

Caption: General experimental workflow for benzoxazinone synthesis.

G cluster_check1 Reagent & Condition Check cluster_check2 Reaction Parameter Check cluster_check3 Stoichiometry & Byproduct Check Start Low Yield Observed Q1 Are reagents and solvents anhydrous? Start->Q1 A1_Yes Proceed to Reaction Check Q1->A1_Yes Yes A1_No Action: Dry all reagents and solvents. Rerun under inert atmosphere. Q1->A1_No No Q2 Is reaction time and temperature optimal? A1_Yes->Q2 A2_Yes Proceed to Stoichiometry Check Q2->A2_Yes Yes A2_No Action: Increase reaction time and/or temperature. Consider microwave heating. Q2->A2_No No Q3 Is uncyclized intermediate the main byproduct? A2_Yes->Q3 A3_Yes Action: Increase amount of cyclizing agent or use 2 eq. of acid chloride. Q3->A3_Yes Yes A3_No Consult further literature for alternative methods. Q3->A3_No No

References

Technical Support Center: Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one?

A1: The most common and straightforward synthesis involves a two-step process. The first step is the N-acylation of 2-aminophenol with a 2-halopropionyl halide (e.g., 2-bromopropionyl bromide or 2-chloropropionyl chloride) to form the intermediate N-(2-hydroxyphenyl)-2-halopropanamide. The second step is an intramolecular Williamson ether synthesis (cyclization) of this intermediate, typically in the presence of a base, to yield the desired 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Q2: I am getting a low yield in the N-acylation step. What are the possible reasons?

A2: Low yields in the N-acylation of 2-aminophenol can be attributed to several factors:

  • O-acylation: The hydroxyl group of 2-aminophenol can also be acylated, leading to the formation of an ester byproduct. This is more likely to occur under strongly basic conditions or at elevated temperatures.

  • Di-acylation: Both the amino and hydroxyl groups can be acylated, especially if an excess of the acylating agent is used.

  • Decomposition of the acylating agent: 2-Halopropionyl halides are sensitive to moisture and can hydrolyze, reducing their effectiveness.

  • Inadequate temperature control: The reaction is often exothermic. Poor temperature control can lead to side reactions.

Q3: My cyclization step is not proceeding to completion, resulting in a low yield of the final product. How can I improve this?

A3: Incomplete cyclization of N-(2-hydroxyphenyl)-2-halopropanamide can be addressed by considering the following:

  • Base Strength and Stoichiometry: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group, initiating the intramolecular nucleophilic attack. Common bases include potassium carbonate, sodium hydroxide, or sodium hydride. The stoichiometry of the base is also critical; using at least one equivalent is necessary, and a slight excess may be beneficial.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective as they can solvate the cation of the base, increasing the nucleophilicity of the phenoxide.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimization of the reaction temperature is crucial.

  • Reaction Time: The reaction may require a sufficient amount of time to go to completion. Monitoring the reaction progress by TLC or LC-MS is recommended.

Q4: What are the common impurities I should look out for, and how can I minimize them?

A4: Common impurities include:

  • Unreacted starting materials: 2-aminophenol and the N-(2-hydroxyphenyl)-2-halopropanamide intermediate.

  • O-acylated byproduct: From the initial acylation step.

  • Polymerization products: Under harsh basic conditions, side reactions can lead to polymeric materials. To minimize these, ensure the use of pure starting materials, carefully control reaction conditions (temperature, stoichiometry), and use appropriate purification techniques such as recrystallization or column chromatography.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield in N-Acylation Step 1. Competitive O-acylation. 2. Hydrolysis of acylating agent. 3. Inadequate temperature control. 1. Perform the reaction at a low temperature (e.g., 0 °C). Add the acylating agent dropwise to a solution of 2-aminophenol in a suitable solvent (e.g., dichloromethane, ethyl acetate) containing a mild base (e.g., triethylamine, pyridine) to neutralize the generated acid.2. Use freshly opened or distilled 2-halopropionyl halide. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).3. Use an ice bath to maintain a low temperature during the addition of the acylating agent.
Low Yield in Cyclization Step 1. Incomplete deprotonation of the phenol. 2. Slow reaction kinetics. 3. Side reactions (e.g., intermolecular reactions). 1. Use a stronger base (e.g., NaH) or increase the amount of the current base (e.g., K₂CO₃). Ensure the base is of good quality and dry.2. Increase the reaction temperature moderately and/or extend the reaction time. Monitor the reaction by TLC. Use a polar aprotic solvent like DMF or DMSO.3. Perform the reaction at a lower concentration (high dilution) to favor intramolecular cyclization over intermolecular reactions.
Product is Difficult to Purify 1. Presence of multiple byproducts. 2. Product co-elutes with impurities during chromatography. 3. Oily product that does not crystallize. 1. Optimize the reaction conditions in both steps to minimize byproduct formation.2. Try different solvent systems for column chromatography or consider a different purification technique like preparative HPLC.3. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating the oil with a non-polar solvent like hexane or diethyl ether.
Inconsistent Results 1. Variability in reagent quality. 2. Atmospheric moisture affecting the reaction. 3. Inconsistent reaction setup and monitoring. 1. Use reagents from a reliable source and check their purity before use.2. Always perform the reaction under a dry, inert atmosphere.3. Standardize the experimental protocol, including reaction time, temperature, and stirring speed. Use consistent methods for monitoring reaction progress.

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-bromopropanamide

Materials:

  • 2-Aminophenol

  • 2-Bromopropionyl bromide

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-aminophenol (1.0 eq) in anhydrous DCM or EtOAc.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine or pyridine (1.1 eq) to the solution.

  • Slowly add a solution of 2-bromopropionyl bromide (1.05 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of 2-aminophenol.

  • Quench the reaction by adding water or saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyphenyl)-2-bromopropanamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one (Cyclization)

Materials:

  • Crude N-(2-hydroxyphenyl)-2-bromopropanamide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

  • Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve the crude N-(2-hydroxyphenyl)-2-bromopropanamide (1.0 eq) in DMF or acetone.

  • Add potassium carbonate (2.0-3.0 eq) or sodium hydride (1.2 eq, handle with care!) in portions.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If DMF was used, pour the reaction mixture into a larger volume of cold water and stir. The product may precipitate out.

  • If acetone was used, filter off the inorganic salts and concentrate the filtrate.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization 2-Aminophenol 2-Aminophenol N-Acylation N-Acylation 2-Aminophenol->N-Acylation 2-Bromopropionyl bromide 2-Bromopropionyl bromide 2-Bromopropionyl bromide->N-Acylation Intermediate N-(2-hydroxyphenyl)- 2-bromopropanamide N-Acylation->Intermediate Cyclization Cyclization Intermediate->Cyclization Base (e.g., K₂CO₃) Final_Product 2-Methyl-2H-benzo[b]oxazin- 3(4H)-one Cyclization->Final_Product TroubleshootingYield Start Low Yield? Step Which Step? Start->Step Acylation N-Acylation Step->Acylation Step 1 Cyclization Cyclization Step->Cyclization Step 2 Check_Temp Check Temperature (keep it low) Acylation->Check_Temp Check_Reagents Check Reagent Purity & Dryness Acylation->Check_Reagents Check_Base Check Base Strength & Stoichiometry Cyclization->Check_Base Check_Solvent Optimize Solvent (e.g., DMF, DMSO) Cyclization->Check_Solvent

Technical Support Center: Purification of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-Methyl-2H-benzo[b]oxazin-3(4H)-one?

A1: The primary purification techniques for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: Which solvents are suitable for the recrystallization of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one?

A2: Based on the purification of structurally similar compounds, suitable solvents for recrystallization include ethanol and ether.[1][2] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system that provides good recovery of pure crystals.

Q3: What are the typical conditions for column chromatography of this compound?

A3: A common method is flash column chromatography using silica gel as the stationary phase. The mobile phase is typically a gradient of ethyl acetate in hexanes or heptane.[3][4][5][6] The ideal gradient will depend on the specific impurities present.

Q4: What are the likely impurities I might encounter?

A4: Common impurities may include unreacted starting materials from the synthesis, such as anthranilic acid derivatives. Additionally, the benzoxazinone ring can be susceptible to hydrolysis, leading to the formation of the corresponding ring-opened amino acid as a potential impurity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Add a less polar "anti-solvent" dropwise to induce precipitation. For example, if using ethanol, slowly add water.
The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Oily Product Instead of Crystals The compound may have a low melting point or be impure.Try dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.
Poor Recovery The compound is partially soluble in the cold solvent.Minimize the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals The impurity is co-crystallizing with the product.Consider a pre-purification step, such as passing a solution of the crude product through a small plug of silica gel or activated carbon before recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Compound and Impurities The eluent system is not optimal.Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity (e.g., lower the percentage of ethyl acetate in hexanes). If they are not moving, increase the polarity.
The column is overloaded.Use a larger column or reduce the amount of sample loaded.
Compound Elutes with the Solvent Front The eluent is too polar.Start with a much less polar eluent (e.g., pure hexanes) and gradually increase the polarity.
Compound is Stuck on the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, it may be necessary to add a small percentage of methanol to the eluent.
Streaking or Tailing of Bands The compound may be interacting strongly with the silica gel (e.g., acidic or basic compounds).Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent and apply it carefully to the top of the column.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: Observe if pure crystals form. If so, this is a suitable solvent. If not, try another solvent or a solvent mixture.

  • Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

General Silica Gel Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Loading: Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound and any impurities down the column.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Eluent System Polarity Typical Application
Hexane/Ethyl Acetate (gradient)Low to MediumGeneral purpose for separating compounds of moderate polarity. A typical starting point would be a gradient from 5% to 30% ethyl acetate.
Dichloromethane/Methanol (gradient)Medium to HighFor more polar compounds that do not move with hexane/ethyl acetate systems.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude 2-Methyl-2H-benzo[b]oxazin-3(4H)-one recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check end Pure Product purity_check->end

Caption: General purification workflow for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Impure Product check_method Purification Method? start->check_method recrystallization Recrystallization Issue check_method->recrystallization Recrystallization chromatography Chromatography Issue check_method->chromatography Chromatography no_crystals No Crystals recrystallization->no_crystals oily_product Oily Product recrystallization->oily_product low_yield_recryst Low Yield recrystallization->low_yield_recryst poor_separation Poor Separation chromatography->poor_separation streaking Streaking Bands chromatography->streaking no_elution Compound Stuck chromatography->no_elution solve_no_crystals Change Solvent/Concentrate no_crystals->solve_no_crystals solve_oily Scratch/Seed Crystals oily_product->solve_oily solve_low_yield_recryst Minimize Solvent/Cool Slowly low_yield_recryst->solve_low_yield_recryst solve_separation Adjust Eluent Polarity poor_separation->solve_separation solve_streaking Add Modifier/Reload Sample streaking->solve_streaking solve_no_elution Increase Eluent Polarity no_elution->solve_no_elution

Caption: Troubleshooting decision tree for purification issues.

References

Overcoming challenges in the synthesis of benzoxazinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzoxazinone derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzoxazinone derivatives, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst/reagent concentration.[1][2] - Decomposition of starting materials or product: Benzoxazinone rings can be susceptible to ring-opening, especially in the presence of moisture or strong nucleophiles.[3] - Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.- Optimize reaction conditions: Systematically vary the temperature, reaction time, and concentration of reactants. Consider screening different catalysts or solvents.[4][5] - Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] - Purify starting materials: Recrystallize or distill starting materials if their purity is questionable. Use freshly opened, high-purity solvents.
Formation of Multiple By-products - Side reactions: The reagents may be participating in unintended reaction pathways. For example, in syntheses starting from anthranilic acid, self-condensation can occur.[1] - Ring-opening of the benzoxazinone product: The desired product, once formed, may react further with nucleophiles present in the reaction mixture.[2][3]- Modify the reaction sequence: Consider a different synthetic route that may be less prone to the observed side reactions.[5][6] - Use a milder cyclization agent: Strong dehydrating agents can sometimes promote side reactions. Explore alternatives like cyanuric chloride.[2][7] - Adjust the stoichiometry of reactants: Carefully controlling the ratio of reactants can minimize the formation of certain by-products.
Difficulty in Product Purification - Similar polarity of product and impurities: Co-elution during column chromatography can make separation challenging. - Product instability on silica gel: Some benzoxazinone derivatives may degrade on acidic silica gel.- Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., neutral alumina). - Recrystallization: This is often an effective method for purifying solid products. Test various solvent systems to find one that provides good crystal formation. - Alternative purification techniques: Consider techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for difficult separations.
Ring-Opening of the Benzoxazinone Ring - Presence of water or other nucleophiles: The carbonyl group of the benzoxazinone ring is susceptible to nucleophilic attack, leading to hydrolysis and ring-opening.[3]- Strict anhydrous conditions: As mentioned previously, ensure all reagents, solvents, and glassware are dry.[3] - Control the pH: In some cases, maintaining a neutral or slightly acidic pH can help to suppress hydrolysis. - Work-up procedure: Minimize the exposure of the product to aqueous conditions during the work-up. Use brine washes and dry the organic layer thoroughly before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of benzoxazinone derivatives?

A1: The most frequently utilized starting materials are anthranilic acid and its derivatives.[1][5][8][9] Other common precursors include functionalized amides, isatoic anhydrides, and ortho-aryl halides.[5]

Q2: Which cyclization agents are typically used to form the benzoxazinone ring?

A2: A variety of cyclization agents can be employed. Acetic anhydride is commonly used for the cyclization of N-acylanthranilic acids.[8][10] Other reagents like cyanuric chloride in the presence of a base such as triethylamine have also been proven effective and can be advantageous due to milder reaction conditions.[1][2][7]

Q3: My reaction yield is consistently low. What are the first troubleshooting steps I should take?

A3: Initially, focus on the fundamentals of the reaction setup. Ensure that you are using high-purity, dry reagents and solvents, as moisture can lead to the hydrolysis of the benzoxazinone ring.[3] Secondly, re-evaluate your reaction conditions. You may need to increase the reaction time or temperature. If the issue persists, consider screening different catalysts or changing the solvent.

Q4: I am observing a significant amount of a by-product that appears to be a diamide. What is causing this and how can I prevent it?

A4: The formation of a diamide is a classic sign of the ring-opening of the benzoxazinone product by an amine nucleophile.[3] This can happen if there is an excess of the amine starting material or if the reaction conditions promote the breakdown of the product. To mitigate this, you can try using a stoichiometric amount of the amine or adding it slowly to the reaction mixture. Ensuring a dry reaction environment is also critical to prevent hydrolysis, which can precede other side reactions.[3]

Q5: Are there any "green" or more environmentally friendly methods for synthesizing benzoxazinone derivatives?

A5: Yes, research is ongoing to develop more sustainable synthetic methods. Some approaches focus on using deep eutectic solvents (DES) as both the reaction medium and catalyst, which can be a greener alternative to traditional volatile organic solvents.[10] Additionally, methods that utilize microwave irradiation can lead to shorter reaction times and potentially higher yields, contributing to a more energy-efficient process.[9][10]

Experimental Protocols

Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride

This protocol is adapted from a method utilizing cyanuric chloride as a cyclization agent.[7]

Step 1: Synthesis of 2-Benzamidobenzoic Acid

  • In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as chloroform.

  • Add triethylamine to the solution.

  • Slowly add benzoyl chloride to the reaction mixture.

  • Stir the reaction at room temperature for several hours.

  • After the reaction is complete, wash the mixture with distilled water.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-benzamidobenzoic acid.

  • Recrystallize the product from a suitable solvent like ether.

Step 2: Cyclization to 2-Phenyl-4H-3,1-benzoxazin-4-one

  • Dissolve the 2-benzamidobenzoic acid obtained in Step 1 in a dry, inert solvent (e.g., chloroform).

  • Add triethylamine to the solution.

  • Add cyanuric chloride to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

General Synthetic Workflow for Benzoxazinone Derivatives

G General Synthetic Workflow for Benzoxazinone Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification Anthranilic Acid Anthranilic Acid Acylation Acylation Anthranilic Acid->Acylation Acyl Chloride Acyl Chloride Acyl Chloride->Acylation Cyclization Cyclization Acylation->Cyclization Intermediate Crude Product Crude Product Cyclization->Crude Product Cyclization Agent Purification Purification Crude Product->Purification Pure Benzoxazinone Derivative Pure Benzoxazinone Derivative Purification->Pure Benzoxazinone Derivative

Caption: A generalized workflow for the two-step synthesis of benzoxazinone derivatives.

Simplified Signaling Pathway: Herbicidal Action of Benzoxazinone Derivatives

Caption: Inhibition of PPO by benzoxazinone derivatives disrupts chlorophyll synthesis, leading to plant cell death.[11]

References

Technical Support Center: Smiles Rearrangement in Oxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Smiles rearrangement in the synthesis of oxazinones. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Smiles rearrangement and how is it applied to oxazinone synthesis?

A1: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In the context of oxazinone synthesis, it typically involves the rearrangement of an N-substituted 2-aryloxyacetamide. The reaction is initiated by a base, which deprotonates the amide nitrogen, allowing it to act as an intramolecular nucleophile. This nucleophile then attacks the ipso-carbon of the aromatic ring, displacing the aryloxy group and leading to the formation of the oxazinone ring system. This method is valued for its efficiency in forming the heterocyclic core of various biologically active molecules.[1][2][3]

Q2: My reaction is not proceeding to completion, or the yield of the desired oxazinone is very low. What are the common causes?

A2: Several factors can contribute to low yields or incomplete reactions in a Smiles rearrangement for oxazinone synthesis:

  • Insufficiently strong base: The base must be strong enough to deprotonate the amide precursor to initiate the rearrangement.

  • Inappropriate solvent: The solvent plays a crucial role in solubilizing the reactants and intermediates. Aprotic polar solvents like DMF are often effective.

  • Low reaction temperature: The Smiles rearrangement often requires elevated temperatures to overcome the activation energy barrier.

  • Steric hindrance: Bulky substituents on the aromatic ring or the N-substituent of the acetamide can sterically hinder the intramolecular cyclization.

  • Unfavorable electronic effects: Electron-donating groups on the migrating aromatic ring can deactivate it towards nucleophilic attack, slowing down or inhibiting the reaction. Conversely, electron-withdrawing groups can facilitate the reaction.[1]

Q3: What are the common side products observed in this reaction?

A3: Common side products can include unreacted starting materials, intermolecular reaction products, and products from competing reaction pathways. For instance, if the initial O-alkylation to form the aryloxyacetamide precursor is not complete, you may isolate the starting phenol and chloroacetamide. In some cases, intermolecular N-arylation can compete with the desired intramolecular rearrangement.

Q4: How can I purify my synthesized oxazinone?

A4: Purification of oxazinones synthesized via the Smiles rearrangement is typically achieved through column chromatography on silica gel.[4][5] The choice of eluent will depend on the polarity of the specific oxazinone derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective Base: The base is not strong enough to deprotonate the amide.Switch to a stronger base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃). Sodium hydride (NaH) can also be used, but with caution due to its reactivity.
Inappropriate Solvent: The reactants or intermediates have poor solubility in the chosen solvent.Use a polar aprotic solvent like DMF, which is known to facilitate this reaction.[1]
Low Reaction Temperature: The reaction has a high activation energy.Increase the reaction temperature. Refluxing in DMF is a common condition. Microwave irradiation can also be employed to significantly reduce reaction times and improve yields.[6][7]
Steric Hindrance: Bulky groups are preventing the intramolecular cyclization.If possible, redesign the synthesis with less sterically hindered starting materials.
Formation of Multiple Products/Side Reactions Competing Intermolecular Reactions: High concentrations can favor intermolecular side reactions.Run the reaction at a lower concentration to favor the intramolecular Smiles rearrangement.
Reaction with Solvent: The base or reactive intermediates may be reacting with the solvent.Ensure the use of a dry, inert solvent.
Difficulty in Isolating the Product Emulsion during Workup: The product and byproducts may form an emulsion with the aqueous and organic layers during extraction.Add a saturated brine solution during the aqueous workup to help break the emulsion.
Co-elution during Chromatography: The product and impurities have similar polarities.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective.

Quantitative Data

The choice of base and solvent can significantly impact the yield of the Smiles rearrangement in oxazinone synthesis. The following tables provide a summary of reported data for the synthesis of various benzoxazinones.

Table 1: Effect of Base on the Yield of N-Substituted Benzoxazinones

N-SubstituentPhenolBaseSolventTemperature (°C)Yield (%)Reference
Benzyl2-ChlorophenolCs₂CO₃DMFReflux90[4]
Propyl2-ChlorophenolK₂CO₃DMF15075[8]
Cyclohexyl2-ChlorophenolCs₂CO₃DMFReflux85[9]
Benzyl2,4-DichlorophenolCs₂CO₃DMFRefluxNot specified[10]

Table 2: Effect of Solvent on the Yield of N-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one

BaseSolventTemperature (°C)Yield (%)
Cs₂CO₃DMFRefluxHigh
K₂CO₃AcetonitrileRefluxModerate
NaHTHFRefluxModerate

Note: Qualitative descriptions are provided where specific yield percentages were not available in the cited literature.

Experimental Protocols

Synthesis of 4-Benzyl-2H-benzo[b][4][9]oxazin-3(4H)-one

This protocol is adapted from a reported synthesis.[4]

Materials:

  • 2H-Benzo[b][4][9]oxazin-3(4H)-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2H-benzo[b][4][9]oxazin-3(4H)-one (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-benzyl-2H-benzo[b][4][9]oxazin-3(4H)-one.

Characterization Data for 4-Benzyl-2H-benzo[b][4][9]oxazin-3(4H)-one: [4]

  • Appearance: Colorless crystals

  • Yield: 90%

  • Molecular Formula: C₁₅H₁₃NO₂

Visual Guides

Smiles Rearrangement Mechanism for Oxazinone Synthesis

Smiles_Rearrangement cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product N-Substituted\n2-Aryloxyacetamide N-Substituted 2-Aryloxyacetamide Amide Anion Amide Anion N-Substituted\n2-Aryloxyacetamide->Amide Anion  + Base (Deprotonation) Base Base Base->Amide Anion Meisenheimer\nComplex\n(Spirocyclic) Meisenheimer Complex (Spirocyclic) Amide Anion->Meisenheimer\nComplex\n(Spirocyclic) Intramolecular Nucleophilic Attack Oxazinone Oxazinone Meisenheimer\nComplex\n(Spirocyclic)->Oxazinone Elimination of Leaving Group

Caption: Mechanism of the base-catalyzed Smiles rearrangement for oxazinone synthesis.

General Experimental Workflow

Experimental_Workflow A 1. Reactant Preparation (Phenol, Chloroacetamide, Base) B 2. Reaction Setup (Solvent, Temperature) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for oxazinone synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_base Base Optimization cluster_solvent Solvent Effects cluster_temp Temperature Control Start Low Yield or No Reaction Base_Check Is the base strong enough? (e.g., K₂CO₃ vs Cs₂CO₃) Start->Base_Check Increase_Base Action: Use a stronger base (e.g., Cs₂CO₃) Base_Check->Increase_Base No Solvent_Check Is the solvent appropriate? (e.g., polar aprotic) Base_Check->Solvent_Check Yes Change_Solvent Action: Switch to DMF Solvent_Check->Change_Solvent No Temp_Check Is the temperature high enough? Solvent_Check->Temp_Check Yes Increase_Temp Action: Increase temperature or use microwave irradiation Temp_Check->Increase_Temp No End Re-evaluate substrate suitability (steric/electronic effects) Temp_Check->End Yes

Caption: A decision tree for troubleshooting low yields in oxazinone synthesis.

References

Technical Support Center: Enhancing the Solubility of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Methyl-2H-benzo[b]oxazin-3(4H)-one for in vitro and in vivo biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in aqueous buffers for my biological assay. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for organic compounds like 2-Methyl-2H-benzo[b]oxazin-3(4H)-one. The initial approach should involve a systematic evaluation of its physicochemical properties. This includes determining its solubility in a range of common organic solvents and its pH-solubility profile. For many new chemical entities, low solubility can hinder absorption in the intestinal tract, leading to poor systemic bioavailability, which is a critical consideration for later-stage development.[1][2]

Q2: What are the most common strategies to enhance the solubility of a poorly soluble compound like this?

A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[3][4] These can be broadly categorized as:

  • Co-solvents: Using water-miscible organic solvents to increase the drug's solubility in the formulation.[1][3]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[1][3]

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][6][7][8][9]

  • Particle Size Reduction: Increasing the surface area by micronization or nanosuspension can improve the dissolution rate.[1][3][4][10]

  • Formulation as a Solid Dispersion: Dispersing the compound in a polymer matrix in an amorphous state can enhance solubility.[3]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve solubilization.[1]

Q3: I am using DMSO as a co-solvent. What concentration is considered safe for my cell-based assays?

A3: Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve many non-water-soluble compounds.[11] However, it can exhibit cytotoxicity at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects, and some robust lines may tolerate up to 1%.[12] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[13][14] A vehicle control with the same DMSO concentration as your experimental samples should always be included to account for any solvent-induced effects.[14]

Q4: Can DMSO interfere with my assay results beyond cytotoxicity?

A4: Yes, DMSO can have effects beyond overt toxicity. It has been shown to make cell membranes more permeable and can modulate various signaling pathways, potentially leading to off-target effects.[15][16] For instance, it can influence inflammatory responses, apoptosis, and cell cycle regulation.[14] Therefore, careful validation and the use of appropriate controls are essential.

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][7] They can encapsulate poorly soluble "guest" molecules, like 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, within their hydrophobic core, forming an inclusion complex.[5][6][7] This complex has improved aqueous solubility and can also enhance the stability and bioavailability of the guest molecule.[5][8]

Troubleshooting Guides

Problem: Compound precipitates out of solution when diluted in aqueous media.

Possible Cause: The compound has poor aqueous solubility and is "crashing out" from a concentrated stock solution (e.g., in DMSO). This is a common issue when the final concentration in the aqueous buffer exceeds the compound's kinetic or thermodynamic solubility.[17][18][19][20]

Solutions:

  • Optimize Co-solvent Concentration:

    • Determine the maximum tolerable co-solvent concentration for your assay.

    • Prepare a more dilute stock solution in the co-solvent and add a larger volume to your aqueous media, ensuring the final co-solvent concentration remains within the acceptable range.

  • Utilize a Different Solubilization Strategy:

    • Cyclodextrins: Investigate the use of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form an inclusion complex. This can significantly increase the apparent aqueous solubility.[5][8]

    • pH Modification: If the compound has ionizable groups, determine its pKa and adjust the pH of the buffer to increase the proportion of the more soluble ionized form.

  • Perform a Solubility Assessment:

    • Conduct a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration in your specific assay buffer.[17][19][21] This will help you work within the compound's solubility limits.

Problem: High background or off-target effects observed in the assay.

Possible Cause: The solubilizing agent (e.g., DMSO, surfactant) is interfering with the biological assay.

Solutions:

  • Vehicle Control: Ensure a proper vehicle control (containing the same concentration of the solubilizing agent as the test samples) is included in every experiment.

  • Reduce Solubilizer Concentration: Titrate the concentration of the solubilizing agent to the lowest effective level that maintains the compound's solubility.

  • Explore Alternative Solubilizers:

    • If using DMSO, consider less disruptive co-solvents, although their solubilizing capacity may differ. Acetonitrile has been suggested as a relatively safe organic solvent at low concentrations in some drug metabolism studies.[22]

    • Evaluate different types of cyclodextrins or surfactants to find one with minimal impact on your specific assay.

Data Presentation

Table 1: Comparison of Solubilization Methods for a Representative Poorly Soluble Compound.

Solubilization MethodVehicleMaximum Soluble Concentration (µM)Observations
Aqueous Buffer (Control) PBS, pH 7.4< 1Compound is practically insoluble.
Co-solvent (DMSO) 0.5% DMSO in PBS50Soluble up to 50 µM, precipitation observed at higher concentrations.
pH Adjustment Glycine-HCl Buffer, pH 3.010Modest increase in solubility, suggesting the compound may be a weak base.
Cyclodextrin Complexation 10 mM HP-β-CD in PBS200Significant increase in solubility, clear solution at higher concentrations.

Note: This data is illustrative and the actual solubility of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one will need to be determined experimentally.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in a selected aqueous buffer. This method is rapid and suitable for early-stage discovery.[17][18]

Materials:

  • 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring turbidity (nephelometry) or a method for concentration analysis (e.g., HPLC-UV).

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Add the aqueous buffer to each well, resulting in a final DMSO concentration that is consistent and low (e.g., 1%).

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[17]

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant by a suitable analytical method like HPLC-UV.[17]

Protocol 2: Cyclodextrin Inclusion Complex Formation

Objective: To prepare a stock solution of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one with enhanced aqueous solubility using a cyclodextrin.

Materials:

  • 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a solution of the cyclodextrin in the aqueous buffer at a desired concentration (e.g., 10-50 mM).

  • Add an excess of the solid 2-Methyl-2H-benzo[b]oxazin-3(4H)-one to the cyclodextrin solution.

  • Vortex the mixture vigorously for several minutes.

  • Sonicate the mixture for 15-30 minutes to facilitate complex formation.

  • Allow the solution to equilibrate by shaking or stirring overnight at room temperature.

  • Centrifuge the solution at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Determine the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Visualizations

G Workflow for Solubility Enhancement start Start: Poorly Soluble Compound (2-Methyl-2H-benzo[b]oxazin-3(4H)-one) solubility_test Determine Kinetic Solubility in Assay Buffer start->solubility_test is_soluble Is Solubility Sufficient for Required Concentration? solubility_test->is_soluble proceed Proceed with Assay is_soluble->proceed Yes strategy Select Solubilization Strategy is_soluble->strategy No cosolvent Co-solvent (e.g., DMSO) strategy->cosolvent ph_adjust pH Adjustment strategy->ph_adjust cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin validate Validate Assay Compatibility (Toxicity & Interference) cosolvent->validate ph_adjust->validate cyclodextrin->validate is_compatible Is it Compatible? validate->is_compatible is_compatible->proceed Yes optimize Optimize Concentration or Choose Alternative Method is_compatible->optimize No optimize->strategy

Caption: Decision workflow for enhancing the solubility of a poorly soluble compound.

G Cyclodextrin Inclusion Complex Formation cluster_0 Components cluster_1 Process cluster_2 Result compound Poorly Soluble Compound (Hydrophobic) mix Mix in Aqueous Solution compound->mix cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->mix equilibrate Equilibrate (Shake/Sonicate) mix->equilibrate complex Soluble Inclusion Complex equilibrate->complex

Caption: Diagram illustrating the formation of a soluble cyclodextrin inclusion complex.

References

Technical Support Center: Stability Studies of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is not extensively available in public literature. This guide provides a framework based on general principles of stability testing for related pharmaceutical compounds and heterocyclic structures. Researchers should adapt these recommendations based on their specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: Where should I start with the stability testing of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one?

A1: Start with forced degradation studies, also known as stress testing.[1] These studies are designed to intentionally degrade the sample to identify potential degradation products and establish degradation pathways.[1] This information is crucial for developing and validating a stability-indicating analytical method.[2][3]

Q2: What are the typical stress conditions used in forced degradation studies?

A2: Typical stress conditions include hydrolysis across a range of pH values (acidic, neutral, and alkaline), oxidation, photolysis (exposure to light), and thermal stress (high temperature).[1][2] These conditions are designed to mimic the potential environmental stresses the compound might encounter.

Q3: What analytical method is most suitable for stability studies of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[2] This method should be able to separate the parent compound from all potential degradation products, ensuring accurate quantification. Other methods like thin-layer chromatography (TLC) can also be used for preliminary assessments.

Q4: What is a "stability-indicating method"?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, stronger acid/base/oxidizing agent concentration).
The analytical method is not sensitive enough to detect small amounts of degradants.Optimize the analytical method, for example, by adjusting the detection wavelength or using a more sensitive detector like a mass spectrometer (LC-MS).
Multiple, unresolved peaks in the chromatogram. The chromatographic method lacks sufficient resolution.Optimize the HPLC method by changing the mobile phase composition, gradient profile, column type, or temperature.
Complex degradation is occurring, leading to a mixture of products.Isolate the major degradants using techniques like preparative HPLC and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Poor mass balance (sum of the parent compound and degradants is not close to 100%). Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore).Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Ensure that the response factors of the degradants are considered.
The parent compound or degradants are adsorbing to the sample vials or HPLC column.Use silanized vials and evaluate different column chemistries.
Inconsistent or irreproducible results. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure).Ensure all experimental parameters are tightly controlled and accurately documented. Use a calibrated photostability chamber for photolysis studies.
Instability of the compound in the analytical solvent (mobile phase).Evaluate the stability of the compound in the mobile phase over the typical analysis time.

Experimental Protocols

A general protocol for conducting forced degradation studies on 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is provided below. The concentration of the compound and the specific stress conditions may need to be optimized.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Hydrolytic Degradation:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 80°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 80°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • At appropriate time points, withdraw samples, neutralize them if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw samples and dilute with the mobile phase for analysis.

4. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber.

  • The light source should comply with ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples at appropriate time points.

5. Thermal Degradation (Solid State):

  • Place a thin layer of the solid compound in a petri dish.

  • Expose to a high temperature (e.g., 105°C) in a calibrated oven for 24 hours.

  • At appropriate time points, withdraw samples, dissolve in a suitable solvent, and analyze.

Summary of Recommended Forced Degradation Conditions
Stress Condition Reagent/Condition Temperature Duration
Acidic Hydrolysis 0.1 N HCl80°C24 hours
Neutral Hydrolysis Purified Water80°C24 hours
Alkaline Hydrolysis 0.1 N NaOHRoom Temperature24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Photolysis ICH Q1B compliant light sourceAmbientAs per guidelines
Thermal (Solid) Dry Heat105°C24 hours

Visualizations

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one acid Acidic Hydrolysis (0.1 N HCl, 80°C) stock->acid Expose to base Alkaline Hydrolysis (0.1 N NaOH, RT) stock->base Expose to neutral Neutral Hydrolysis (Water, 80°C) stock->neutral Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to photo Photolysis (ICH Q1B) stock->photo Expose to thermal Thermal Stress (Solid, 105°C) stock->thermal Expose to sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis characterization Characterize Degradants (LC-MS, NMR) analysis->characterization If significant degradation

Caption: General workflow for forced degradation studies.

Hypothetical Degradation Pathway: Hydrolysis

Based on the lactam (cyclic amide) structure within the benzoxazinone ring, hydrolysis is a probable degradation pathway, especially under acidic or basic conditions. This would lead to the opening of the heterocyclic ring.

G parent 2-Methyl-2H-benzo[b]oxazin-3(4H)-one intermediate Ring-Opened Intermediate (2-(2-hydroxyanilino)propanoic acid) parent->intermediate Hydrolysis (H+ or OH-)

Caption: Hypothetical hydrolytic degradation pathway.

References

Technical Support Center: Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, a process typically involving the reaction of 2-aminophenol with an α-halopropionyl halide, followed by intramolecular cyclization.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete acylation of 2-aminophenol.Ensure the α-halopropionyl halide is added slowly at a low temperature (0-5 °C) to prevent degradation. Monitor the reaction by TLC to confirm the consumption of 2-aminophenol.
Ineffective cyclization of the intermediate.The base used for cyclization (e.g., a tertiary amine or an inorganic base) may be too weak or hindered. Consider using a stronger, non-nucleophilic base like DBU or increasing the reaction temperature.
Hydrolysis of the acyl halide.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing the acyl halide.
Presence of a Major Byproduct with a Similar Rf to the Starting Material Formation of the O-acylated isomer.This occurs due to the competing nucleophilicity of the hydroxyl and amino groups of 2-aminophenol. To favor N-acylation, the reaction can be run at lower temperatures. The O-acylated product can often be separated by column chromatography.
Product is a Dark Color (Brown or Black) Oxidation of 2-aminophenol or the product.2-aminophenol is susceptible to air oxidation. Perform the reaction under an inert atmosphere. The final product can be purified by recrystallization or treatment with activated charcoal to remove colored impurities.[1][2]
Presence of a Higher Molecular Weight Impurity Formation of the N,O-diacylated byproduct.This can occur if an excess of the acylating agent is used or if the reaction temperature is too high. Use a stoichiometric amount of the acylating agent and maintain a low reaction temperature during its addition. This byproduct can be removed by column chromatography.
Difficult Purification Co-elution of byproducts with the desired product.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Alternatively, consider recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one?

A1: The most common byproduct is often the O-acylated isomer, 2-(2-halopropanoyloxy)aniline. This arises from the competitive acylation of the hydroxyl group of 2-aminophenol instead of the amino group. Running the initial acylation step at low temperatures can help to minimize the formation of this byproduct.

Q2: My NMR spectrum shows unreacted 2-aminophenol. How can I improve the conversion?

A2: To improve the conversion of 2-aminophenol, ensure that at least one equivalent of the acylating agent is used. The reaction should be monitored by TLC until the 2-aminophenol spot is no longer visible. If the reaction has stalled, a slight excess (e.g., 1.1 equivalents) of the acylating agent can be added.

Q3: Why is my final product discolored, and how can I obtain a pure, colorless compound?

A3: Discoloration is typically due to the oxidation of the starting 2-aminophenol or the product itself, leading to the formation of quinone-like impurities.[1][2] To prevent this, it is crucial to use high-purity, preferably freshly distilled or recrystallized, 2-aminophenol and to conduct the reaction under an inert atmosphere. Purification of the final product can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by passing a solution of the product through a short plug of silica gel or activated charcoal.

Q4: Can I use an α-halopropionic acid instead of an α-halopropionyl halide as a starting material?

A4: While it is possible to use an α-halopropionic acid, it would require a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid for amide bond formation with 2-aminophenol. This adds a step to the synthesis and may introduce other potential byproducts related to the coupling agent. Using an α-halopropionyl halide is generally more direct for the initial acylation.

Q5: What analytical techniques are best for identifying the byproducts?

A5: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for initial assessment of the reaction mixture. High-Performance Liquid Chromatography (HPLC) can provide quantitative information on the purity and the relative amounts of byproducts. For structural elucidation of unknown byproducts, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Experimental Protocols

Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

This protocol describes a general procedure for the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one from 2-aminophenol and 2-bromopropionyl bromide.

Materials:

  • 2-Aminophenol

  • 2-Bromopropionyl bromide

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • N-Acylation:

    • Dissolve 2-aminophenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of 2-bromopropionyl bromide (1.05 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Intermediate Isolation (Optional):

    • Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyphenyl)-2-bromopropanamide intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in a suitable solvent like THF or acetone.

    • Add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

    • Heat the reaction mixture to reflux and monitor the formation of the product by TLC.

  • Final Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start N_Acylation N-Acylation of 2-Aminophenol Start->N_Acylation 2-Aminophenol, 2-Bromopropionyl bromide, Base, DCM, 0°C Cyclization Intramolecular Cyclization N_Acylation->Cyclization Add Base, Heat Crude_Product Crude Product Cyclization->Crude_Product Workup Aqueous Workup Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Final_Product Pure Product Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis and purification of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reactions 2_Aminophenol 2-Aminophenol Intermediate N-(2-hydroxyphenyl)- 2-bromopropanamide 2_Aminophenol->Intermediate + 2-Bromopropionyl bromide (N-Acylation) O_Acylated O-Acylated Byproduct 2_Aminophenol->O_Acylated + 2-Bromopropionyl bromide (O-Acylation) Di_Acylated N,O-Diacylated Byproduct Oxidized Oxidation Byproducts (e.g., Quinones) 2_Aminophenol->Oxidized [O] Product 2-Methyl-2H-benzo[b]oxazin- 3(4H)-one Intermediate->Product Base (Cyclization) Intermediate->Di_Acylated + Excess Acylating Agent

Caption: Reaction mechanism and potential side reactions in the synthesis.

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Colored_Product Colored Product? Start->Colored_Product Extra_Spots_TLC Extra Spots on TLC? Start->Extra_Spots_TLC Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Yes Optimize_Cyclization Optimize Cyclization (Base, Temp.) Low_Yield->Optimize_Cyclization Yes Inert_Atmosphere Use Inert Atmosphere Colored_Product->Inert_Atmosphere Yes Charcoal_Treatment Treat with Activated Charcoal Colored_Product->Charcoal_Treatment Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) Extra_Spots_TLC->Analyze_Byproducts Yes Optimize_Chromatography Optimize Chromatography Extra_Spots_TLC->Optimize_Chromatography Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Electrochemical Rearrangement of 3-Hydroxyoxindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the electrochemical rearrangement of 3-hydroxyoxindoles into benzoxazinones.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the electrochemical rearrangement of 3-hydroxyoxindoles to benzoxazinones?

A1: This reaction is an electro-oxidative process where 3-hydroxyoxindoles undergo a skeletal reorganization to form 3,1-benzoxazin-2-ones. The reaction is initiated by the anodic oxidation of the 3-hydroxyoxindole substrate, which is believed to proceed through a peroxide intermediate, followed by a ring-expansion rearrangement.[1][2][3] This method provides a sustainable and mild alternative to traditional chemical oxidants.[1][3]

Q2: What equipment is essential for performing this reaction?

A2: A basic electrochemical setup is required. This includes a potentiostat or a constant current power supply, an undivided electrochemical cell (e.g., from a commercial kit like ElectraSyn 2.0), a graphite anode, and a platinum cathode.[3] Standard laboratory glassware, magnetic stirring, and purification equipment (e.g., for column chromatography) are also necessary.

Q3: Why is a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) the optimal solvent system?

A3: Optimization studies have shown that a 1:1 mixture of MeOH and THF provides the highest yield (up to 91%) for this rearrangement.[3] While other solvents like DMF, CH3CN, and CH2Cl2 can be used, they generally result in lower yields.[3] Methanol also acts as a nucleophile in the formation of certain intermediates.

Q4: What is the role of the supporting electrolyte, nBu4PF6?

A4: The supporting electrolyte, tetrabutylammonium hexafluorophosphate (nBu4PF6), is crucial for providing ionic conductivity to the organic solvent mixture, allowing the electric current to flow efficiently through the cell. Without it, the resistance of the solution would be too high for the electrolysis to proceed effectively.

Q5: How critical is the choice of electrode materials?

A5: The originally reported protocol specifies a graphite anode and a platinum cathode, which were found to be effective for this transformation.[3] The electrode material can significantly influence the outcome of an electrochemical reaction, as the electron transfer occurs at the electrode surface. Using different materials may alter the reaction's efficiency or lead to different products, so sticking to the recommended materials is advised unless specific modifications are intended.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. No electricity applied: A control experiment without electricity showed no product formation.[3]2. Incorrect solvent system: Using solvents other than the optimized 1:1 MeOH/THF mixture can lead to lower yields.[3]3. Low concentration: Very low concentrations of the starting material may be detrimental.4. Impure starting material or reagents: Purity of the 3-hydroxyoxindole, solvent, and electrolyte is critical.5. Electrode passivation: The surface of the electrodes may become coated with an insulating layer, preventing electron transfer.1. Verify electrical connections: Ensure the potentiostat/power supply is on, correctly set to constant current (e.g., 10 mA), and that the electrodes are properly connected.2. Use the recommended solvent system: Prepare a fresh 1:1 (v/v) mixture of MeOH and THF.3. Adjust concentration: Ensure the reaction concentration is similar to the optimized conditions (e.g., 0.08 M).[3]4. Purify reagents: Purify the starting material if necessary. Use dry, high-purity solvents and electrolyte.5. Clean electrodes: Gently polish the electrode surfaces before the reaction. In some cases, briefly reversing the polarity might help clean the surfaces.
Product Decomposition 1. Prolonged reaction time: It has been noted that extended reaction times can lead to the decomposition of the benzoxazinone product.[3]2. Excessive current/potential: In constant current electrolysis, the potential can increase as the substrate is consumed, potentially leading to over-oxidation of the product.1. Monitor the reaction: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed.2. Optimize reaction time: Start with the recommended reaction time (e.g., 3 hours) and adjust based on monitoring.[3]3. Lower the current: If product decomposition is consistently observed, try running the reaction at a lower constant current.
Formation of Side Products 1. Presence of radical scavengers: In a mechanistic study, the addition of butylated hydroxytoluene (BHT) resulted in the formation of a BHT-benzoxazinone adduct, indicating a radical intermediate.[3]2. Degradative additives: The addition of trifluoroacetic acid (TFA) or TEMPO was found to cause substantial degradation and lower yields.[3]3. Reaction with other nucleophiles: If other nucleophilic species are present in the reaction mixture, they might compete with the desired rearrangement pathway.1. Avoid radical scavengers: Ensure the reaction mixture is free from substances that can interfere with radical pathways, unless intentionally studying the mechanism.2. Avoid unnecessary additives: Do not add acids or other reagents like TEMPO, as they have been shown to be detrimental to the reaction.[3]3. Ensure purity of reagents: Use pure solvents and starting materials to avoid unwanted side reactions.
Inconsistent Results 1. Fluctuations in current: An unstable power supply can lead to inconsistent current and, therefore, irreproducible results.2. Variability in electrode surface: The surface area and condition of the electrodes can change between experiments.3. Atmospheric conditions: Although the reaction is conducted in a setup open to air, significant variations in humidity could potentially influence the reaction.[3]1. Use a reliable power source: Employ a stable potentiostat or galvanostat set to constant current mode.2. Standardize electrode preparation: Follow a consistent procedure for cleaning and preparing your electrodes before each experiment.3. Maintain consistent conditions: While the reaction is robust, performing experiments under similar ambient conditions can help improve reproducibility.

Quantitative Data Summary

The following tables summarize the quantitative data from reaction optimization and substrate scope studies.

Table 1: Optimization of Reaction Conditions
EntryVariation from Initial ConditionsYield (%)
1None (Initial Conditions)62
2Increased concentration (0.1 M)45
3Increased reaction time (5 h)42 (Partial decomposition)
4Addition of 4 Å MS55
5Addition of AgPF650
6Addition of TFA<10 (Degradation)
7Addition of TEMPO25 (Degradation)
8Solvent: DMF55
9Solvent: CH3CN58
10Solvent: CH2Cl241
11Solvent: 1:1 MeOH/THF 91
12No electricity0
Initial conditions: Undivided cell, Pt cathode, Graphite anode, constant current = 10 mA, 3-hydroxyoxindole (0.4 mmol), nBu4PF6 (1.0 equiv), MeOH (10 equiv), THF (0.08 M), room temperature, 3 h. Data sourced from Maulide et al., Org. Lett. 2022.[3]
Table 2: Scope of Different Alcohols
ProductAlcoholYield (%)
2bEtOH77
2cnPrOH79
2dBenzyl alcohol75
2e2-Phenylethanol68
2fAllyl alcohol65
2g2-Propanol51
Reaction conditions: 3-hydroxyoxindole (0.4 mmol), alcohol (10 equiv), nBu4PF6 (1.0 equiv), 1:1 MeOH/THF, constant current = 10 mA, 3 h. Data sourced from Maulide et al., Org. Lett. 2022.[3]

Experimental Protocols

General Procedure for the Electrochemical Rearrangement

To an 8 mL vial equipped with a magnetic stir bar is added the 3-hydroxyoxindole substrate (0.4 mmol, 1.0 equiv), tetrabutylammonium hexafluorophosphate (nBu4PF6) (155 mg, 0.4 mmol, 1.0 equiv), and the desired alcohol (4.0 mmol, 10 equiv). The solids are dissolved in a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) to achieve a final concentration of 0.08 M. The vial is fitted with a graphite plate anode and a platinum plate cathode. The reaction is stirred at room temperature and electrolyzed at a constant current of 10 mA for 3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired benzoxazinone product.[3]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_anode Anode Surface cluster_rearrangement Rearrangement Pathways Start 3-Hydroxyoxindole (1) Peroxide Peroxide Intermediate (I) Start->Peroxide -e⁻ (Oxidation) BV Baeyer-Villiger type rearrangement Peroxide->BV OD Oxa-Dowd-Beckwith type rearrangement Peroxide->OD Radical Benzoxazinone Benzylic Radical (II) BV->Radical OD->Radical Product Benzoxazinone Product Radical->Product Further steps

Caption: Proposed mechanism for the electrochemical rearrangement.

Experimental Workflow

ExperimentalWorkflow A 1. Prepare Reagents (3-Hydroxyoxindole, nBu4PF6, Alcohol, 1:1 MeOH/THF) B 2. Assemble Cell (Vial, Stir Bar, Graphite Anode, Pt Cathode) A->B C 3. Electrolysis (Constant Current = 10 mA, Stir at RT, 3 hours) B->C D 4. Workup (Remove solvent under reduced pressure) C->D E 5. Purification (Flash Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F Troubleshooting Start Reaction Issue: Low/No Yield CheckPower Is current flowing? Start->CheckPower CheckReagents Are reagents/solvents correct and pure? CheckPower->CheckReagents Yes FixConnections Solution: Check all electrical connections and power supply. CheckPower->FixConnections No CheckTime Reaction monitored? Decomposition observed? CheckReagents->CheckTime Yes PurifyReagents Solution: Use optimized 1:1 MeOH/THF. Purify starting material. CheckReagents->PurifyReagents No OptimizeTime Solution: Reduce reaction time. Monitor by TLC/LC-MS. CheckTime->OptimizeTime Yes Success Problem Solved CheckTime->Success No FixConnections->Success PurifyReagents->Success OptimizeTime->Success

References

Technical Support Center: Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols & Data

The synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is typically achieved through a two-step process: N-acylation of 2-aminophenol followed by intramolecular cyclization. Below are detailed protocols for this key transformation.

Protocol 1: Synthesis via N-Acylation with Propionyl Chloride and Chemical Cyclization

This protocol involves the acylation of 2-aminophenol with propionyl chloride, followed by cyclization of the resulting N-(2-hydroxyphenyl)propanamide intermediate.

Step 1: N-Acylation of 2-Aminophenol

ParameterValue
Reactants
2-Aminophenol1.0 eq
Propionyl Chloride1.1 eq
Base (e.g., Pyridine or Triethylamine)1.2 eq
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, extraction, and solvent evaporation

Step 2: Intramolecular Cyclization

ParameterValue
Reactant
N-(2-hydroxyphenyl)propanamide1.0 eq
Reagent Acetic Anhydride or a dehydrating agent (e.g., DCC, EDC)
Solvent Acetic Anhydride (if used as reagent) or an inert solvent like Toluene
Temperature Reflux
Reaction Time 4-8 hours
Purification Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane)

Experimental Workflow

cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Cyclization A 2-Aminophenol E Reaction at 0°C to RT A->E B Propionyl Chloride B->E C Base (e.g., Pyridine) C->E D Solvent (e.g., DCM) D->E F N-(2-hydroxyphenyl)propanamide E->F G N-(2-hydroxyphenyl)propanamide F->G Purification (optional) I Heat (Reflux) G->I H Dehydrating Agent (e.g., Acetic Anhydride) H->I J 2-Methyl-2H-benzo[b]oxazin-3(4H)-one I->J

Figure 1. General experimental workflow for the two-step synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield in N-Acylation Step - Incomplete reaction. - Competing O-acylation. - Hydrolysis of propionyl chloride.- Ensure dropwise addition of propionyl chloride at 0 °C to control the exothermic reaction. - Use a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. - Ensure all reagents and solvents are anhydrous. - Monitor the reaction by TLC to confirm the consumption of 2-aminophenol.
Formation of Side Products - O-acylation of the phenolic hydroxyl group. - Di-acylation (both N and O).- The amino group is generally more nucleophilic than the phenolic hydroxyl group, favoring N-acylation.[1] However, strong bases or high temperatures can promote O-acylation. - Use of milder reaction conditions can enhance selectivity.
Low Yield in Cyclization Step - Incomplete cyclization. - Decomposition of the starting material or product at high temperatures.- Ensure the use of an effective dehydrating agent. Acetic anhydride often works well. - If using a carbodiimide (DCC, EDC), ensure anhydrous conditions. - Monitor the reaction by TLC. If the reaction stalls, consider adding more dehydrating agent. - If decomposition is suspected, try a lower boiling point solvent and extend the reaction time.
Difficulty in Purification - Presence of unreacted starting materials. - Formation of polymeric byproducts. - Oily product that is difficult to crystallize.- For the N-acylation product, an acidic wash can remove unreacted 2-aminophenol and the basic catalyst. - For the final product, recrystallization is the preferred method. Test various solvent systems (e.g., ethanol, ethyl acetate/hexanes, isopropanol). - If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. - Column chromatography on silica gel can be used for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving high selectivity for N-acylation over O-acylation in the first step?

A1: The inherent higher nucleophilicity of the amino group compared to the phenolic hydroxyl group in 2-aminophenol generally favors N-acylation.[1] To maximize this selectivity, it is crucial to perform the reaction at a low temperature (starting at 0 °C) and to use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl formed during the reaction. This minimizes conditions that would deprotonate the phenol and enhance its nucleophilicity.

Q2: Can I use propionic anhydride instead of propionyl chloride for the N-acylation step?

A2: Yes, propionic anhydride is a suitable alternative to propionyl chloride. It is less reactive and may require slightly longer reaction times or heating. The advantage is that the byproduct is propionic acid, which can be easier to remove during work-up than hydrochloric acid.

Q3: My cyclization reaction is not going to completion. What can I do?

A3: If the cyclization of N-(2-hydroxyphenyl)propanamide is sluggish, ensure that your dehydrating agent is active and used in sufficient quantity. If using acetic anhydride, ensure it has not been hydrolyzed by atmospheric moisture. For other dehydrating agents like DCC or EDC, strictly anhydrous conditions are necessary. You can also consider using a higher boiling point solvent to increase the reaction temperature, but be mindful of potential decomposition.

Q4: What are the potential biological activities of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives?

A4: Derivatives of 2H-benzo[b][2][3]oxazin-3(4H)-one have been investigated for a range of biological activities. Some derivatives have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest.[2][4] They have been found to target signaling pathways such as the PI3K/Akt/mTOR pathway and to act as inhibitors of cyclin-dependent kinase 9 (CDK9).[5][6] Additionally, some benzoxazinone derivatives exhibit anti-inflammatory and antimicrobial properties.[7][8]

Potential Signaling Pathway Involvement of Benzoxazinone Derivatives

cluster_pathway Potential Anticancer Signaling Pathways A Benzoxazinone Derivative B PI3K/mTOR Pathway A->B Inhibition C CDK9 A->C Inhibition D p53 & Caspase-3 A->D Induction E Cell Growth & Proliferation B->E Promotes C->E Promotes F Apoptosis D->F Induces G Cell Cycle Arrest

Figure 2. Simplified diagram of potential signaling pathways affected by benzoxazinone derivatives in cancer cells.[2][5][6]

Disclaimer: This guide is intended for informational purposes for an audience of researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. The biological activities mentioned are based on published research on derivatives of the core scaffold and may not be directly applicable to 2-Methyl-2H-benzo[b]oxazin-3(4H)-one itself without specific experimental validation.

References

Validation & Comparative

A Comparative Study of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its Sulfur Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic routes and divergent biological activities of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its thia-analogs, providing valuable insights for drug discovery and development.

This guide presents a comparative overview of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its corresponding sulfur analogs: 2-Methyl-2H-benzo[b]thiazin-3(4H)-one and 2-Methyl-2H-benzo[b]thiazin-3(4H)-one 1,1-dioxide. The focus is on their synthesis, and a comparison of their prominent, albeit different, biological activities, supported by experimental data from studies on closely related derivatives.

Synthesis Overview

The synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is a well-established process, typically achieved through the cyclization of anthranilic acid with acetic anhydride.[1] The sulfur analog, 2-Methyl-2H-benzo[b]thiazin-3(4H)-one, can be synthesized from 2-aminothiophenol and a suitable three-carbon synthon. The corresponding 1,1-dioxide is generally prepared by the oxidation of the benzothiazinone core.[2]

Comparative Biological Activities

While direct comparative studies on the specific methyl-substituted parent compounds are limited, the broader classes of benzoxazinones and benzothiazinones have been extensively studied for different primary biological activities. Benzoxazinone derivatives have frequently demonstrated significant potential as anticancer agents, whereas benzothiazinone derivatives have shown promise as acetylcholinesterase (AChE) inhibitors.

Anticancer Activity of Benzoxazinone Derivatives

Derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold have been reported to exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of several benzoxazinone derivatives, highlighting their potential in oncology research.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(3-nitrophenyl)-4H-3,1- benzoxazin-4-oneNot SpecifiedNot Specified[1]
Imidazole derivative 9cMV4-11 (acute myeloid leukemia)Potent[3]
7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones (3a, 3c, 3k)HeLaSignificant cytotoxicity[4]
2H-benzo[b][1][5] oxazin-3(4H)-one linked to 1,2,3-triazole (14b)A549 (lung)7.59 ± 0.31[6]
2H-benzo[b][1][5] oxazin-3(4H)-one linked to 1,2,3-triazole (14c)A549 (lung)18.52 ± 0.59[6]
Acetylcholinesterase (AChE) Inhibitory Activity of Benzothiazinone Derivatives

The benzothiazine scaffold has been a fruitful area of investigation for the development of acetylcholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. The table below presents the AChE inhibitory activity of representative benzothiazinone derivatives.

Compound/DerivativeTargetIC50 (µM)Reference
6-(2-((5-(isobutylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][5]thiazin-3(4H)-one (3i)AChE0.027[5][7][8][9]
6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][5]thiazin-3(4H)-one (3j)AChE0.025[5][7][8][9]
Benzothiazine Derivative (unspecified)AChE35.9–122.0[10]

Experimental Protocols

Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one

This protocol is adapted from established literature procedures.[1]

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Heating mantle

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine anthranilic acid and an excess of acetic anhydride.

  • Reflux the mixture for approximately 1-3 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, remove the excess acetic anhydride under reduced pressure.

  • The resulting solid is 2-methyl-4H-3,1-benzoxazin-4-one, which can be further purified by recrystallization.

Synthesis of 2-Methyl-2H-benzo[b]thiazin-3(4H)-one

This is a general procedure based on known methods for synthesizing benzothiazinones.

Materials:

  • 2-Aminothiophenol

  • Ethyl 2-chloropropionate

  • Base (e.g., sodium ethoxide)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 2-aminothiophenol in ethanol in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol to the flask.

  • Slowly add ethyl 2-chloropropionate to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the product can be isolated by precipitation and purified by recrystallization.

Synthesis of 2-Methyl-2H-benzo[b]thiazin-3(4H)-one 1,1-dioxide

This protocol is a general method for the oxidation of a benzothiazinone.[2]

Materials:

  • 2-Methyl-2H-benzo[b]thiazin-3(4H)-one

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Round-bottom flask

Procedure:

  • Dissolve 2-Methyl-2H-benzo[b]thiazin-3(4H)-one in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.

  • Dry the organic layer and evaporate the solvent to yield the 1,1-dioxide, which can be purified by chromatography or recrystallization.

Anticancer Activity Evaluation: MTT Assay

This protocol is a standard method for assessing cell viability.[5][7][11][12]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This is a widely used colorimetric assay for measuring AChE activity.[1][3]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_cell Cancer Cell Benzoxazinone Benzoxazinone Derivative DNA_Damage DNA Damage Benzoxazinone->DNA_Damage Induces Apoptosis_Pathway Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Activates Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Leads to

Anticancer Mechanism of Benzoxazinones

ache_inhibition_workflow cluster_workflow AChE Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrate, DTNB, Benzothiazinone) Incubation Incubate Enzyme with Benzothiazinone Start->Incubation Reaction Initiate Reaction with Substrate (ATCI) Incubation->Reaction Measurement Measure Absorbance at 412 nm (Kinetic) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Workflow for AChE Inhibition Assay

compound_comparison cluster_compounds Compound Structures and Analogs cluster_activities Primary Biological Activities Benzoxazinone 2-Methyl-2H-benzo[b]oxazin- 3(4H)-one Benzothiazinone 2-Methyl-2H-benzo[b]thiazin- 3(4H)-one Benzoxazinone->Benzothiazinone Sulfur Analog Anticancer Anticancer Activity Benzoxazinone->Anticancer Associated with Dioxide 2-Methyl-2H-benzo[b]thiazin- 3(4H)-one 1,1-dioxide Benzothiazinone->Dioxide Oxidized Analog AChE_Inhibition AChE Inhibition Benzothiazinone->AChE_Inhibition Associated with Dioxide->AChE_Inhibition Potentially Modulated AChE Inhibition

Structural and Functional Comparison

References

A Comparative Analysis of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo efficacy of novel benzoxazinone-based drug candidates in the fields of anti-inflammatory and anticancer therapy. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to support further research and development.

Anti-Inflammatory Benzoxazolinone-Based 1,3,4-Thiadiazoles

A recent study has explored a series of benzoxazolinone-based 1,3,4-thiadiazoles, demonstrating their potential as anti-inflammatory agents. The investigation provided a valuable opportunity to compare the in vitro inhibition of a key inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), with in vivo anti-inflammatory effects in a well-established animal model.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following table summarizes the efficacy of the most potent compound from the series, compound 1f , and compares it to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

CompoundIn Vitro TNF-α Inhibition (%)[1][2]In Vivo Inhibition of Rat Paw Edema (%)[1][2]
After 3 hours
Compound 1f 51.4465.83
Indomethacin Not Reported68.33

Notably, compound 1f exhibited significant TNF-α inhibitory activity in vitro.[1][2] In the in vivo model, it showed potent anti-inflammatory effects at the 3-hour mark, comparable to indomethacin.[1][2] However, its efficacy decreased more rapidly over time compared to the standard drug.[1][2] Histopathological analysis revealed that none of the tested compounds caused gastric ulceration, a common side effect of NSAIDs.[1][2]

Experimental Protocols

The inhibitory effect on TNF-α was determined using an ELISA (Enzyme-Linked Immunosorbent Assay) method.[3][4][5][6]

  • Cell Culture: Murine peritoneal macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Compound Treatment: The cells are treated with the test compounds at various concentrations.

  • Sample Collection: After an incubation period, the cell culture supernatant is collected.

  • ELISA Protocol:

    • A 96-well plate is pre-coated with a capture antibody specific for TNF-α.

    • The collected supernatants (containing TNF-α) are added to the wells.

    • A biotinylated detection antibody is added, which binds to the captured TNF-α.

    • Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.

    • A substrate solution (TMB) is added, and the HRP enzyme catalyzes a color change.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the absorbance of the treated samples to the untreated controls.

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation.[7][8][9][10]

  • Animal Model: Wistar rats are used for the study.

  • Compound Administration: The test compounds or the reference drug (indomethacin) are administered to the animals, typically orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated animals with that of the control group.

Visualizations

experimental_workflow_anti_inflammatory cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start LPS-stimulated Macrophages invitro_treat Treat with Benzoxazolinone Derivatives invitro_start->invitro_treat invitro_incubate Incubate invitro_treat->invitro_incubate invitro_supernatant Collect Supernatant invitro_incubate->invitro_supernatant invitro_elisa TNF-α ELISA invitro_supernatant->invitro_elisa invitro_result Calculate % TNF-α Inhibition invitro_elisa->invitro_result invivo_start Wistar Rats invivo_treat Administer Benzoxazolinone Derivatives invivo_start->invivo_treat invivo_carrageenan Inject Carrageenan in Paw invivo_treat->invivo_carrageenan invivo_measure Measure Paw Volume (Plethysmometer) invivo_carrageenan->invivo_measure invivo_result Calculate % Edema Inhibition invivo_measure->invivo_result signaling_pathway_tnfa LPS LPS Macrophage Macrophage LPS->Macrophage stimulates TNFa TNF-α Macrophage->TNFa produces Inflammation Inflammation TNFa->Inflammation promotes Benzoxazolinone Benzoxazolinone-1,3,4-thiadiazole Benzoxazolinone->TNFa inhibits experimental_workflow_anticancer cluster_invitro_cancer In Vitro Cytotoxicity cluster_invivo_cancer In Vivo Antitumor Activity invitro_start_cancer MCF-7 Cells invitro_treat_cancer Treat with Eugenol-Derived Benzoxazines invitro_start_cancer->invitro_treat_cancer invitro_mtt MTT Assay invitro_treat_cancer->invitro_mtt invitro_absorbance Measure Absorbance invitro_mtt->invitro_absorbance invitro_result_cancer Calculate LC50 invitro_absorbance->invitro_result_cancer invivo_start_cancer Mouse Fibrosarcoma Model invivo_treat_cancer Oral Administration of Eugenol-Derived Benzoxazines invivo_start_cancer->invivo_treat_cancer invivo_monitor Monitor Tumor Growth invivo_treat_cancer->invivo_monitor invivo_excise Excise and Weigh Tumors invivo_monitor->invivo_excise invivo_result_cancer Calculate % Tumor Reduction invivo_excise->invivo_result_cancer logical_relationship_anticancer Eugenol Eugenol Benzoxazine Eugenol-Derived Benzoxazine Eugenol->Benzoxazine leads to InVitro In Vitro Cytotoxicity (MCF-7 Cells) Benzoxazine->InVitro shows InVivo In Vivo Antitumor Activity (Mouse Fibrosarcoma) Benzoxazine->InVivo shows Anticancer Potential Anticancer Agent InVitro->Anticancer suggests InVivo->Anticancer suggests

References

A Comparative Guide to the Anti-inflammatory Activity of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinone derivatives have emerged as a promising class of compounds in the search for novel anti-inflammatory agents. Their diverse chemical structures offer a scaffold for the development of potent and selective inhibitors of key inflammatory pathways. This guide provides an objective comparison of the anti-inflammatory performance of various benzoxazinone derivatives, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

A common method to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats. In a recent study, a series of benzoxazinone derivatives (3a-e), which are hybrids of existing non-steroidal anti-inflammatory drugs (NSAIDs), were synthesized and evaluated. Among these, compound 3d , a benzoxazinone-diclofenac hybrid, demonstrated the most significant anti-inflammatory effect.

Compound IDParent NSAID% Inhibition of Paw Edema (at 4 hours)Ulcerogenicity Index
3a Aceclofenac46.191.89
3b Ibuprofen39.931.54
3c Mefenamic acid42.112.12
3d Diclofenac 62.61 2.67
3e Ketoprofen44.782.35
Diclofenac (Standard)-68.203.11

Data synthesized from a study by Khan et al. (2024).

The data clearly indicates that while all tested benzoxazinone derivatives exhibit anti-inflammatory activity, the diclofenac conjugate 3d is the most potent, with an efficacy approaching that of the parent drug, diclofenac. Notably, most of the synthesized derivatives showed a lower ulcerogenicity index compared to diclofenac, suggesting a potentially improved gastrointestinal safety profile.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

The anti-inflammatory potential of 2H-1,4-benzoxazin-3(4H)-one derivatives was investigated in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The study focused on the inhibition of nitric oxide (NO), a key pro-inflammatory mediator. Several compounds exhibited potent inhibitory effects, with compounds e2 , e16 , and e20 being the most promising.

Compound ID% Inhibition of NO Production (at 10 µM)
e2 85.3
e16 89.1
e20 82.5
Resveratrol (Positive Control at 20 µM)57.98

Quantitative data extracted from a study by Yan et al. (2024).

These results highlight the significant potential of 2H-1,4-benzoxazin-3(4H)-one derivatives to suppress neuroinflammation by inhibiting NO production. The superior activity of compounds e2 , e16 , and e20 at a lower concentration compared to the positive control, resveratrol, underscores their promise for further development.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of benzoxazinone derivatives are attributed to their modulation of several key signaling pathways.

Dual COX-2/5-LOX Inhibition

One of the established mechanisms for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While specific IC50 values for a broad range of benzoxazinone derivatives as dual COX-2/5-LOX inhibitors are not extensively reported in recent literature, the structural similarity of some derivatives to known COX inhibitors suggests this as a likely mechanism. The development of dual inhibitors is a key strategy to achieve broader anti-inflammatory effects and potentially reduce the side effects associated with selective COX-2 inhibition.

Nrf2-HO-1 Signaling Pathway

Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have elucidated their mechanism of action through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. By activating this pathway, these benzoxazinone derivatives can reduce oxidative stress and the production of pro-inflammatory mediators.[1]

Nrf2_HO1_Pathway cluster_stress Cellular Stress (LPS) cluster_cell Microglial Cell cluster_inhibition Inhibition LPS LPS Keap1_Nrf2 Keap1-Nrf2 Complex LPS->Keap1_Nrf2 dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE translocation to nucleus HO1 HO-1 ARE->HO1 activates Anti_Inflammatory Anti-inflammatory Effects HO1->Anti_Inflammatory Benzoxazinone Benzoxazinone Derivatives (e2, e16, e20) Benzoxazinone->Nrf2 promotes translocation

Caption: Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.

Animals: Male Wistar rats (150-180 g).

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds (benzoxazinone derivatives) or the standard drug (e.g., diclofenac) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Ulcerogenicity Index:

  • Following the anti-inflammatory study, animals are fasted for 8 hours.

  • The test compounds are administered orally at a higher dose for a set number of days.

  • Animals are then sacrificed, and the stomachs are removed and examined for any signs of ulceration or hemorrhage.

  • The ulcerogenicity index is scored based on the number and severity of the lesions.

Paw_Edema_Workflow start Start fasting Animal Fasting start->fasting measure_initial Measure Initial Paw Volume fasting->measure_initial administer Administer Test Compound/ Vehicle/Standard measure_initial->administer carrageenan Inject Carrageenan administer->carrageenan measure_intervals Measure Paw Volume at Intervals carrageenan->measure_intervals calculate Calculate % Inhibition measure_intervals->calculate end End calculate->end

Caption: Workflow for the carrageenan-induced paw edema assay.

LPS-Induced Nitric Oxide (NO) Production Assay in BV-2 Cells

This in vitro assay assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator NO in microglial cells.

Cell Line: BV-2 murine microglial cells.

Procedure:

  • BV-2 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the benzoxazinone derivatives for 1 hour.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but no test compound are also included.

  • The plates are incubated for 24 hours.

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.

NO_Assay_Workflow start Start seed_cells Seed BV-2 Cells start->seed_cells pretreat Pre-treat with Benzoxazinone Derivatives seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure Absorbance griess_reaction->measure_absorbance calculate Calculate % NO Inhibition measure_absorbance->calculate end End calculate->end

Caption: Workflow for the LPS-induced nitric oxide production assay.

Conclusion

The presented data underscores the significant anti-inflammatory potential of benzoxazinone derivatives. The benzoxazinone-diclofenac hybrid 3d shows great promise for in vivo applications with potent activity and a potentially improved safety profile. Furthermore, the 2H-1,4-benzoxazin-3(4H)-one derivatives, particularly e2 , e16 , and e20 , demonstrate remarkable efficacy in inhibiting neuroinflammation in vitro. The elucidation of the Nrf2-HO-1 signaling pathway as a key mechanism of action for some of these compounds opens new avenues for targeted drug design. Further investigations, including comprehensive structure-activity relationship (SAR) studies and evaluation of their dual COX/LOX inhibitory potential, are warranted to fully realize the therapeutic utility of this versatile chemical scaffold in the treatment of inflammatory diseases.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzoxazinone derivatives as inhibitors of α-chymotrypsin. Through a synthesis of experimental data from multiple studies, this document outlines key structural modifications that influence inhibitory potency, offering valuable insights for the rational design of novel and more effective enzyme inhibitors.

A series of 2-aryl-4H-3,1-benzoxazin-4-one derivatives have been synthesized and evaluated for their inhibitory activity against α-chymotrypsin, a key serine protease.[1] These studies have revealed critical relationships between the chemical structure of these compounds and their ability to inhibit the enzyme. The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Key Structure-Activity Relationship Insights

The core benzoxazinone scaffold is a crucial element for α-chymotrypsin inhibition. However, the nature and position of substituents on the aryl ring at the 2-position, as well as on the benzoxazinone nucleus itself, play a pivotal role in modulating the inhibitory activity.

One significant finding is that the presence of substituents on the benzene ring of the benzoxazinone moiety tends to decrease the inhibitory potential.[2][3] Conversely, substitutions on the phenyl ring at the 2-position have a more complex and impactful effect on potency.

The electronic properties and position of substituents on the 2-phenyl ring are major determinants of inhibitory strength. A notable trend is the increased inhibitory potential observed with halogen substitutions. Specifically, a fluoro group has been found to be more effective than chloro and bromo substituents.[2][3] Furthermore, compounds bearing strong electron-donating or electron-withdrawing groups on the phenyl substituent exhibit good inhibitory potential, with the order of effectiveness being ortho > meta > para.[2][3]

Kinetic studies have demonstrated that these benzoxazinone derivatives can exhibit diverse modes of inhibition, including competitive and non-competitive mechanisms, but uncompetitive inhibition has not been observed.[2][3] The inhibition constants (Ki) for these compounds have been reported to be in the micromolar range.[2][3]

Comparative Inhibitory Activity

The following tables summarize the in vitro α-chymotrypsin inhibitory activity of various synthesized benzoxazinone derivatives, providing a clear comparison of their potencies.

Compound IDSubstituent on 2-Aryl RingIC50 (μM)[1]
3h 2-Fluorophenyl7.22 ± 0.75
3n 2-Bromophenyl6.99 ± 0.29
3t 1-Naphthyl5.42 ± 1.66
Chymostatin (Standard) -7.13 ± 1.06
Compound SeriesRange of IC50 (μM)[2][3]Range of Ki (μM)[2][3]
1-18 6.5 - 341.14.7 - 341.2

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the α-chymotrypsin inhibitory activity of benzoxazinone derivatives.

General Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones

A common synthetic route involves the reaction of anthranilic acid with various substituted benzoyl chlorides.[2][3] This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like chloroform.[2][3]

In Vitro α-Chymotrypsin Inhibition Assay

The inhibitory activity of the benzoxazinone derivatives is assessed using a spectrophotometric assay. The assay measures the ability of the compounds to inhibit the hydrolysis of a specific substrate by α-chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)[4]

  • Buffer: 80 mM Tris-HCl, pH 7.8[4]

  • Inhibitor compounds (benzoxazinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader or a spectrophotometer

Procedure:

  • A solution of α-chymotrypsin is pre-incubated with various concentrations of the inhibitor for a specified period.

  • The enzymatic reaction is initiated by the addition of the substrate (BTEE).

  • The rate of hydrolysis of BTEE is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 256 nm) over time.[4]

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence (control).

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed. These experiments involve measuring the initial rates of the enzymatic reaction at various concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.[5] The inhibition constant (Ki) is also determined from these studies.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis A Anthranilic Acid C Benzoxazinone Derivatives A->C B Substituted Benzoyl Chlorides B->C D α-Chymotrypsin Inhibition Assay C->D E Kinetic Studies C->E F IC50 & Ki Determination D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: General workflow for SAR studies of benzoxazinone derivatives.

Inhibition_Mechanism E α-Chymotrypsin (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Competitive) E->EI + I (Non-competitive) S Substrate ES->E P Products ES->P ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I (Uncompetitive - Not Observed) ES->ESI I Benzoxazinone Inhibitor EI->E EI->ESI + S ESI->ES

Caption: Potential mechanisms of α-chymotrypsin inhibition.

Synthesis_Scheme Reactants Anthranilic Acid + Substituted Benzoyl Chloride Conditions Triethylamine Chloroform Reactants->Conditions Product 2-Aryl-4H-3,1-benzoxazin-4-one Conditions->Product

Caption: General reaction scheme for benzoxazinone synthesis.

References

Comparative Docking Analysis of Benzoxazinone Derivatives Against Various Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding affinity and mode of a small molecule ligand to the active site of a protein. The studies summarized below have investigated various benzoxazinone derivatives against a range of protein targets implicated in cancer, infectious diseases, and other conditions.

Data Presentation: Summary of Docking Results

The following tables summarize the quantitative data from docking studies of various benzoxazinone and benzoxazolone derivatives against their respective protein targets. It is important to note that direct comparison of binding energies across different studies, target proteins, and software is not always feasible due to variations in computational methods and scoring functions.

Ligand/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol or kJ/mol)Reference Compound/DrugDocking Score of ReferenceSoftware Used
5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one (Compound 8)SARS-CoV-2 EG.5.1 RBD8SPI (modeled)-281.16 ± 3.12 kJ mol⁻¹ (Binding Energy)--GROMACS
3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one (Compound 7)SARS-CoV-2 EG.5.1 RBD8SPI (modeled)-218.28 ± 2.73 kJ mol⁻¹ (Binding Energy)--GROMACS
5-chloro-3-(4-cyclopropylpiperazin-1-ylmethyl)benzoxazol-2-one (Compound 6)SARS-CoV-2 EG.5.1 RBD8SPI (modeled)-191.38 ± 2.54 kJ mol⁻¹ (Binding Energy)--GROMACS
Various 2,3-substituted benzo-[1][2]-oxazin-4-onesS. aureus dihydrofolate reductase3FYVGood docking interaction scores reportedCefotaxime sodium-MOE 2009
Various 2,3-substituted benzo-[1][2]-oxazin-4-onesE. coli undecaprenyl diphosphate synthase4H2MGood docking interaction scores reportedCefotaxime sodium-MOE 2009
2-phenyl-3,1-benzoxazine-4-one (BZ1)Cyclooxygenase 1 (COX-1)-Higher activity than aspirin reportedAspirin-Molegro Virtual Docker 5.5
2-(4′-chlorophenyl)-3,1-benzoxazin-4-one (BZ2)Cyclooxygenase 1 (COX-1)-Higher activity than aspirin reportedAspirin-Molegro Virtual Docker 5.5
Compound 32k (a 2H-benzo[b][1][3]oxazin-3(4H)-one derivative)Cyclin-Dependent Kinase 9 (CDK9)-Identified as a selective CDK9 inhibitor--Not Specified
Compound 8d-1 (a 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivative)PI3Kα-IC50: 0.63 nM--Not Specified

Experimental Protocols

The methodologies employed in molecular docking studies of benzoxazinone derivatives generally follow a standardized workflow. Below is a synthesized protocol based on common practices reported in the literature.[1]

1. Target Protein Preparation

  • Selection and Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). The selection criteria include high resolution, the presence of a co-crystallized ligand, and the biological relevance of the protein's conformational state.[1]

  • Protein Refinement: The downloaded PDB file is prepared by removing water molecules, ions, and any co-solvents.[3][4] Hydrogen atoms are added to the protein structure, and charge neutralization is performed. For studies involving metalloenzymes, the metal ions are retained if they are crucial for catalytic activity or structural integrity.

2. Ligand Preparation

  • 2D to 3D Conversion: The two-dimensional structures of the benzoxazinone derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using force fields like MMFF94 to obtain a stable, low-energy conformation.

  • Charge Calculation: Gasteiger charges are often computed for the ligand atoms to ensure accurate electrostatic potential calculations during docking.[3]

3. Molecular Docking

  • Grid Generation: The binding site on the target protein is defined. This is often guided by the location of a co-crystallized ligand in the PDB structure or by using binding site prediction algorithms. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: Docking is performed using software such as AutoDock, MOE, GROMACS, or Molegro Virtual Docker.[2][3][5] These programs employ various search algorithms (e.g., Lamarckian genetic algorithm, Monte Carlo) to explore possible binding poses of the ligand within the defined active site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest binding energies are considered the most favorable. These are then visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Mandatory Visualizations

Experimental Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Target Protein Preparation (PDB retrieval, refinement) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, energy minimization) docking_sim Docking Simulation (Software-based pose generation) ligand_prep->docking_sim grid_gen->docking_sim scoring Scoring and Ranking (Binding energy calculation) docking_sim->scoring analysis Pose Analysis (Interaction visualization) scoring->analysis validation Experimental Validation (e.g., in vitro assays) analysis->validation

Caption: A generalized workflow for molecular docking studies.

PI3K/Akt/mTOR Signaling Pathway

Some benzoxazinone derivatives have been identified as inhibitors of the PI3K/mTOR pathway, which is crucial for cell growth and survival.[6]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Benzoxazinone 4-phenyl-2H-benzo[b][1,4] oxazin-3(4H)-one (e.g., 8d-1) Benzoxazinone->PI3K inhibits Benzoxazinone->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzoxazinone derivatives.

CDK9-Mediated Transcription Regulation

Derivatives of 2H-benzo[b][1][3]oxazin-3(4H)-one have been discovered as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[7]

G CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII phosphorylates Ser2 Ser2 Phosphorylation RNAPII->Ser2 Transcription Transcriptional Elongation (e.g., Mcl-1, c-Myc) Ser2->Transcription Apoptosis Apoptosis Transcription->Apoptosis leads to reduced Mcl-1, inducing Benzoxazinone 2H-benzo[b][1,4]oxazin- 3(4H)-one derivative (e.g., 32k) Benzoxazinone->CDK9_CyclinT inhibits

Caption: Mechanism of transcription inhibition by CDK9-targeting benzoxazinones.

References

Comparative Cross-Reactivity Profiling of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and Structurally Related Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific cross-reactivity profile of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is limited. This guide provides a comparative analysis based on the known biological activities of the broader benzoxazinone class of compounds, offering insights into potential cross-reactivity based on shared structural motifs. The information presented is intended for research and drug development professionals.

The benzoxazinone scaffold is a versatile heterocyclic motif that forms the core of numerous biologically active compounds.[1] Derivatives of this structure have been reported to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide summarizes the potential biological targets and activities of compounds structurally related to 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, providing a framework for assessing potential cross-reactivity.

Table 1: Summary of Biological Activities of Benzoxazinone Derivatives
Compound ClassBiological Target/ActivityRepresentative IC50/EC50 ValuesPotential Alternatives/Standard Drugs
2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives CDK9 Inhibition Compound 32k : Selective CDK9 inhibitor.[4]Flavopiridol, Dinaciclib[5]
4-phenyl-2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives PI3K/mTOR Dual Inhibition Compound 8d-1 : IC50 of 0.63 nM against PI3Kα.[6]Onatasertib (a dual mTORC1/mTORC2 inhibitor)[7]
Triazole-functionalized 2H-benzo[b][2][3]oxazin-3(4H)-ones Antimicrobial (Antibacterial) Promising activity against Staphylococcus aureus.[8]Ciprofloxacin[9]
1,4-benzoxazin-3-one derivatives with acylhydrazone moiety Antifungal Compound 5s : EC50 of 15.37 µg/ml against P. infestans.[8]Amphotericin B[8]
2H-1,4-benzoxazin-3(4H)-one Derivatives Anti-inflammatory Significant inhibition of nitric oxide (NO) production in LPS-induced BV-2 cells.[10]Indomethacin, Dexamethasone[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of novel compounds. Below are representative protocols for key assays relevant to the activities of benzoxazinone derivatives.

In Vitro Kinase Inhibition Assay (CDK9)

This assay determines the in vitro inhibitory activity of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP formation in the presence of the test compound indicates inhibition of kinase activity. This can be measured using a variety of commercial kits, such as those based on fluorescence resonance energy transfer (FRET).[12]

Protocol Outline:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant human CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP.[13][14]

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[12]

  • Detection: Add a detection reagent (e.g., containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer) to stop the reaction and generate a signal.[12]

  • Data Analysis: Measure the signal (e.g., TR-FRET) using a plate reader and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: The test organism is exposed to serially diluted concentrations of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.[15]

Protocol Outline:

  • Compound and Inoculum Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate. Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[16]

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Observe the wells for turbidity. The lowest concentration of the compound that shows no visible growth is the MIC.[15]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated macrophage cells.

Principle: Murine macrophage cells (e.g., RAW 246.7) are stimulated with lipopolysaccharide (LPS) to produce NO. The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.[11]

Protocol Outline:

  • Cell Culture and Treatment: Culture RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[11]

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm using a plate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.[11]

Visualizations

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for anticancer drugs.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->PI3K Benzoxazinone->mTORC1 Benzoxazinone->mTORC2

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by benzoxazinone derivatives.

Experimental Workflow: In Vitro Kinase Inhibition Profiling

This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against a panel of kinases to determine its selectivity.

Kinase_Profiling_Workflow Start Test Compound (e.g., 2-Methyl-2H-benzo[b]oxazin-3(4H)-one) Prepare Prepare Serial Dilutions Start->Prepare Assay Perform Kinase Assays (Panel of Kinases) Prepare->Assay Data Data Acquisition (e.g., Fluorescence, Luminescence) Assay->Data Analysis Calculate IC50 Values Data->Analysis Profile Generate Selectivity Profile Analysis->Profile

Caption: General experimental workflow for in vitro kinase inhibitor profiling.

References

Efficacy of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives in Cancer Cell Lines: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer remains a significant hurdle in clinical oncology, necessitating the exploration of novel therapeutic agents that can overcome or circumvent these resistance mechanisms. This guide provides a comparative analysis of the efficacy of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives against various cancer cell lines. While direct comparative studies on drug-resistant cell lines are limited in the available literature, this document synthesizes existing data on the cytotoxic effects of this class of compounds and juxtaposes them with the known mechanisms of drug resistance and the activity of standard chemotherapeutic agents like doxorubicin.

Overview of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives

Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. These compounds are being investigated for their potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Comparative Cytotoxicity Data

Table 1: Cytotoxicity of Benzoxazinone Derivatives in Selected Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
Derivative 7HepG2 (Liver)< 10DoxorubicinNot specified in abstract[1]
Derivative 7MCF-7 (Breast)< 10DoxorubicinNot specified in abstract[1]
Derivative 7HCT-29 (Colon)< 10DoxorubicinNot specified in abstract[1]
OBOP-01MCF-7 (Breast)1520 ± 20DoxorubicinNot specified in abstract[3][4]
OBOP-02MCF-7 (Breast)1720 ± 20DoxorubicinNot specified in abstract[3][4]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency.

Mechanisms of Action and Drug Resistance

The efficacy of anticancer drugs is often limited by the development of multidrug resistance. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.

While specific studies on the interaction of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives with MDR mechanisms are not extensively documented, research into other small molecules has shown the potential to reverse P-gp-mediated resistance.

Signaling Pathways in Drug Resistance and Apoptosis

The following diagram illustrates a simplified overview of a common drug resistance mechanism and a potential pathway for inducing apoptosis, a target for many anticancer compounds.

Drug_Resistance_and_Apoptosis Simplified Signaling Pathways cluster_0 Multidrug Resistance cluster_1 Apoptosis Induction Chemotherapy Chemotherapy P-gp P-glycoprotein (Efflux Pump) Chemotherapy->P-gp Efflux Cell_Interior Cell Interior Chemotherapy->Cell_Interior Reduced Accumulation Cell_Exterior Cell Exterior P-gp->Cell_Exterior Benzoxazinone_Derivative Benzoxazinone_Derivative Target_Protein Cellular Target Benzoxazinone_Derivative->Target_Protein Inhibition/ Activation Caspase_Activation Caspase Activation Target_Protein->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Drug resistance vs. apoptosis induction pathway.

Experimental Protocols

To provide a framework for comparative studies, this section outlines the methodologies for key experiments used to evaluate the efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow

MTT_Workflow MTT Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate 3. Incubate for a specified period (e.g., 24-72h) Add_Compound->Incubate Add_MTT 4. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solvent 6. Add a solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance 7. Measure absorbance with a plate reader Add_Solvent->Measure_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzoxazinone derivative or comparator drug. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample, which can be valuable for investigating the expression of MDR-related proteins like P-glycoprotein.

Experimental Workflow

Western_Blot_Workflow Western Blot Workflow Cell_Lysis 1. Lyse cells to extract proteins Quantification 2. Quantify protein concentration Cell_Lysis->Quantification SDS_PAGE 3. Separate proteins by size using SDS-PAGE Quantification->SDS_PAGE Transfer 4. Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Block non-specific binding sites Transfer->Blocking Primary_Ab 6. Incubate with primary antibody (e.g., anti-P-gp) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect signal using chemiluminescence Secondary_Ab->Detection

Caption: Key steps involved in Western blot analysis.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., P-glycoprotein), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The available data suggests that 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives represent a class of compounds with potential anticancer activity. However, to fully assess their efficacy, particularly in the context of drug resistance, further research is imperative. Specifically, studies directly comparing the cytotoxicity of these derivatives with standard chemotherapeutics in isogenic pairs of drug-sensitive and drug-resistant cell lines are needed. Such studies would provide the critical data required to determine if these compounds can effectively overcome established mechanisms of multidrug resistance and would pave the way for further preclinical and clinical development. Investigating the impact of these derivatives on the expression and function of key MDR proteins, such as P-glycoprotein, through techniques like Western blotting and efflux assays, will be crucial in elucidating their mechanism of action in resistant cancer cells.

References

Cytotoxicity Profile of Benzoxazinone Derivatives on Normal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various benzoxazinone derivatives against different normal and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 Normal / IC50 Cancer), is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. A higher SI value indicates greater selectivity for cancer cells.

Compound/AlternativeNormal Cell LineIC50 (µM) - Normal CellsCancer Cell LineIC50 (µM) - Cancer CellsSelectivity Index (SI)
Benzoxazinone Derivatives
Derivative 3WI-38 (Human Lung Fibroblast)>100HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10>10
Derivative 7WI-38 (Human Lung Fibroblast)>100HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10>10
Derivative 8WI-38 (Human Lung Fibroblast)>100HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10>10
Derivative 10WI-38 (Human Lung Fibroblast)>100HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10>10
Derivative 13WI-38 (Human Lung Fibroblast)>100HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10>10
Derivative 15WI-38 (Human Lung Fibroblast)>100HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10>10
Compound 3iNIH/3T3 (Mouse Embryonic Fibroblast)98.29 ± 3.98---
Compound 3jNIH/3T3 (Mouse Embryonic Fibroblast)159.68 ± 5.53---
Various Benzoxazinones (1-28)3T3 (Mouse Fibroblast)Most non-cytotoxic at 30µM---
Standard Chemotherapeutic Agent
DoxorubicinVERO (Monkey Kidney Epithelial)0.99HCT-116 (Colon)0.156.6

Note: The selectivity index for the benzoxazinone derivatives from the study on WI-38 cells is presented as a range (>10) as the exact IC50 values for the normal cells were above the highest tested concentration of 100 µM, while the IC50 values for the cancer cell lines were all below 10 µM[1].

Experimental Protocols

The evaluation of cytotoxicity for the benzoxazinone derivatives was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Protocol for Cytotoxicity Evaluation

  • Cell Seeding:

    • Adherent normal human or other mammalian cells (e.g., WI-38, NIH/3T3) are harvested from culture flasks using trypsin-EDTA.

    • Cells are counted using a hemocytometer, and cell viability is assessed using trypan blue exclusion.

    • Cells are seeded into 96-well microtiter plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the test compounds (e.g., 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial dilutions of the test compounds are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).

    • The culture medium from the seeded cells is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) only.

    • The plates are incubated for a further 24 to 72 hours, depending on the specific experimental design.

  • MTT Addition and Incubation:

    • Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • After the incubation with MTT, the medium is carefully aspirated from each well.

    • 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

    • The plates are gently shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 540-570 nm.

    • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity evaluation and a potential signaling pathway for apoptosis induction by benzoxazinone derivatives.

Cytotoxicity_Assay_Workflow start Start cell_seeding Cell Seeding (Normal Cell Lines) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Benzoxazinone Derivatives) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h formazan_solubilization Formazan Solubilization (DMSO) incubation_4h->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell benzoxazinone Benzoxazinone Derivative p53 p53 Activation benzoxazinone->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes Permeabilization bcl2->mitochondrion Inhibits Permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: p53-mediated apoptotic signaling pathway induced by some benzoxazinone derivatives.

References

A Head-to-Head Comparison of Benzoxazinone Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of benzoxazinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a head-to-head comparison of common synthetic routes to these valuable heterocyclic compounds, supported by experimental data and detailed protocols. We will delve into three prominent methods: the reaction of anthranilic acid with acetic anhydride, the condensation of anthranilic acid with benzoyl chloride, and a copper-catalyzed approach, evaluating them on key performance indicators such as yield, reaction conditions, and substrate scope.

Benzoxazinones are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, antifungal, and anticancer properties.[1] The versatility of the benzoxazinone core makes it a privileged scaffold in drug design. This comparison aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.

Comparative Analysis of Synthesis Methods

To facilitate a clear comparison, the following table summarizes the key quantitative data for the selected benzoxazinone synthesis methods.

MethodKey ReagentsCatalyst/AdditiveSolventTemperatureReaction TimeYield (%)
Method 1 Anthranilic acid, Acetic anhydrideNoneNone (neat)130 °C3 hours~100%
Method 2a Anthranilic acid, Benzoyl chloridePyridinePyridineRoom Temperature1 hour~90%
Method 2b Anthranilic acid, Benzoyl chloride, Cyanuric chlorideTriethylamine, DMFChloroform/DMFRoom Temperature6 hours86%
Method 3 2-Halophenols, Substituted chloroacetamidesCopper catalyst (ligand-free)Not specifiedNot specifiedNot specifiedHigh

Detailed Experimental Protocols

Below are the detailed experimental procedures for the key synthetic methods cited in this guide.

Method 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride

This method represents a straightforward and high-yielding approach to 2-methyl substituted benzoxazinones.

Experimental Protocol: A mixture of anthranilic acid (1.8 g, 13.1 mmol) and acetic anhydride (20 mL, excess) was refluxed at 130 °C for 3 hours.[1] The excess acetic anhydride was subsequently removed under high vacuum to yield 2-methyl-4H-3,1-benzoxazin-4-one as an oily product (2.1 g, ~100% yield).[1] The product can be purified by recrystallization from ethanol.[1]

Method 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride

This classic method allows for the introduction of an aryl substituent at the 2-position of the benzoxazinone ring. Two variations are presented, one using pyridine as both solvent and base, and another employing a cyclizing agent.

Method 2a: Using Pyridine

Experimental Protocol: To a solution of anthranilic acid (0.05 mol) in 10 mL of pyridine, benzoyl chloride was added dropwise at 0 °C with constant stirring.[2] The reaction mixture was then stirred for 1 hour at room temperature (approximately 25 °C).[2] Following this, a saturated sodium bicarbonate solution (10%) is added to work up the reaction.[2] This method has been reported to produce 2-phenyl-4H-benzo[d][1][3]oxazin-4-one in a high yield of approximately 90%.[2]

Method 2b: Using Cyanuric Chloride as a Cyclizing Agent

Experimental Protocol: Benzoyl chloride (0.349 mL, 3 mmol) was added to a stirred solution of anthranilic acid (0.411 g, 3 mmol) and triethylamine (0.460 mL, 3.3 mmol) in chloroform (10 mL).[3] The mixture was stirred at room temperature for 2 hours.[3] A solution of cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL) was then added to the stirred mixture, and the reaction was continued for another 4 hours.[3] The solvent was evaporated under vacuum, and the residue was poured into a mixture of distilled water (20 mL) and ice to precipitate the product.[3] This procedure yields 2-phenyl-4H-3,1-benzoxazin-4-one as a crystalline solid with a reported yield of 86%.[3]

Method 3: Copper-Catalyzed Cascade Reaction for the Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones

This modern approach utilizes a ligand-free copper catalyst to facilitate a cascade reaction between substituted chloroacetamides and 2-halophenols, offering an efficient route to a diverse range of 2H-1,4-benzoxazin-3(4H)-ones.[4] While a specific detailed protocol with quantitative data was not available in the initial search, this method is highlighted for its innovative use of catalysis.[4]

Visualizing Synthetic Pathways and Biological Mechanisms

To further aid in the understanding of the synthetic workflows and a key biological signaling pathway associated with benzoxazinones, the following diagrams have been generated.

Synthesis_Method_1 Anthranilic_acid Anthranilic acid Intermediate N-Acetylanthranilic acid (in situ) Anthranilic_acid->Intermediate Acylation Acetic_anhydride Acetic anhydride Acetic_anhydride->Intermediate Product 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate->Product Cyclization (Dehydration)

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one.

Synthesis_Method_2b Anthranilic_acid Anthranilic acid Intermediate_1 N-Benzoylanthranilic acid Anthranilic_acid->Intermediate_1 Acylation Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Intermediate_1 Intermediate_2 Activated Intermediate Intermediate_1->Intermediate_2 Activation Cyanuric_chloride Cyanuric chloride / DMF Cyanuric_chloride->Intermediate_2 Product 2-Phenyl-4H-3,1-benzoxazin-4-one Intermediate_2->Product Cyclization

Synthesis using a cyclizing agent.

The Anti-Inflammatory Action of Benzoxazinones: The Nrf2-HO-1 Signaling Pathway

Recent studies have elucidated the anti-inflammatory mechanism of certain benzoxazinone derivatives, highlighting their ability to modulate the Nrf2-HO-1 signaling pathway.[5] Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).[6] HO-1 plays a crucial role in cellular protection against oxidative stress and inflammation.[6] Some benzoxazinone derivatives have been shown to activate this pathway, thereby reducing the production of pro-inflammatory mediators.[5]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Inflammation Inflammation HO1_protein->Inflammation Inhibits

Benzoxazinone modulation of the Nrf2-HO-1 pathway.

This guide provides a foundational understanding of key benzoxazinone synthesis methods and a glimpse into their mechanism of action. Researchers are encouraged to consider the specific requirements of their target molecules, such as desired substitution patterns and scalability, when selecting a synthetic route. The provided protocols offer a starting point for laboratory implementation, and the diagrams serve as visual aids to comprehend the underlying chemical and biological processes.

References

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

For Immediate Reference by Laboratory Professionals

This document provides critical safety, handling, and disposal information for 2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one (CAS No. 21744-83-2). Adherence to these guidelines is essential for ensuring the safety of all personnel working with this compound. This information is based on available safety data and general best practices for handling solid chemicals with similar hazard classifications. For comprehensive details, always consult the full Safety Data Sheet (SDS) from the supplier.

Hazard Identification and Classification

2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one is a solid compound that is classified as harmful if swallowed.

ParameterInformationSource
GHS Classification Acute Toxicity, Oral (Category 4)
Signal Word Warning[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Hazard Statement H302: Harmful if swallowed[2]
Physical Form Solid[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling 2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one.

Protection TypeSpecific RequirementsPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use and dispose of them properly after handling.To prevent skin contact.
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn when there is a risk of splashing or dust generation.To protect eyes from airborne particles and splashes.
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.To protect the skin from accidental contact.
Respiratory Protection For procedures that may generate dust, a NIOSH-approved N95 or higher-rated respirator should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.To prevent inhalation of airborne particles.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: All procedures involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When weighing or transferring the solid material, care should be taken to avoid the creation of dust. Use a spatula or other appropriate tools.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill and Emergency Procedures
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.

    • Collect the material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on Skin: Wash with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Move person into fresh air.

Disposal Plan
  • Waste Categorization: All waste containing 2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one, including empty containers and contaminated PPE, must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect in a designated, clearly labeled, and sealed container.

    • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a separate, sealed hazardous waste bag or container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of 2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Prep Review SDS and Assess Risks GatherPPE Gather Required PPE Prep->GatherPPE Proceed if understood DonPPE Don Appropriate PPE GatherPPE->DonPPE WeighTransfer Weigh and Transfer (Avoid Dust) DonPPE->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate SegregateWaste Segregate Hazardous Waste (Solid, PPE, etc.) Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of 2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.